molecular formula C14H13NO B3056310 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 70310-30-4

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3056310
CAS No.: 70310-30-4
M. Wt: 211.26 g/mol
InChI Key: BKQRBYFLQYHTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine ( 70310-30-4), with a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol, is a versatile chemical building block recognized for its significant value in medicinal chemistry and polymer science[a] . In medicinal chemistry , the 1,4-benzoxazine scaffold is considered "biologically privileged" due to its presence in compounds exhibiting a wide range of biological activities . Recent research highlights its potential in oncology , where novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated moderate to potent anti-proliferative activity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers . These compounds are investigated as orally bioavailable anticancer agents that can inhibit angiogenesis and exhibit dual antiangiogenic mechanisms . The scaffold's versatility allows for structural modifications that fine-tune potency and selectivity, making it a promising lead for developing novel anticancer therapeutics . In polymer science , this compound is part of the benzoxazine family, which serves as a monomer for producing high-performance polybenzoxazine thermosets . These polymers are known for their outstanding characteristics, including remarkable molecular design flexibility, excellent thermal and mechanical properties, high char yield, and excellent flame retardancy . They are used as substitutes for epoxy and phenolic resins in applications requiring enhanced mechanical performance, flame resistance, and thermal stability, such as in halogen-free laminates for printed circuit boards, automotive, and aerospace components . This product is intended for research purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRBYFLQYHTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499654
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70310-30-4
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis & Synthetic Methodologies[1]

Executive Summary & Structural Distinction

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70310-30-4 ) is a bicyclic heterocyclic scaffold recognized as a "biologically privileged" structure in medicinal chemistry.[1] Unlike its isomer, 3-phenyl-3,4-dihydro-2H-1,3 -benzoxazine (a common monomer for thermoset polymers), the 1,4-benzoxazine core is primarily utilized in drug discovery for its ability to mimic peptide turns and interact with diverse biological targets, including potassium channels (KCNQ) and tyrosine kinases.

Critical Disambiguation:

  • Target Molecule (1,4-isomer): Nitrogen at position 4, Oxygen at position 1. Pharmacologically active scaffold.[2][3][4]

  • Common Confusant (1,3-isomer): Nitrogen at position 3, Oxygen at position 1. Polymer precursor (Mannich base).

Chemical Structure and Properties[1][2][3][4][5][6][7]

The core structure consists of a benzene ring fused to a six-membered 1,4-oxazine ring containing a phenyl substituent at the C3 position. The molecule possesses a single chiral center at C3, existing as (


) and (

) enantiomers.
Physicochemical Profile
PropertyData
IUPAC Name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Number 70310-30-4
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Stereochemistry Chiral center at C3
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water
pKa (Calculated) ~4.5 (Conjugate acid of amine)
Structural Visualization

The following diagram illustrates the numbering scheme and the critical distinction between the 1,4-isomer (Target) and the 1,3-isomer (Polymer precursor).

BenzoxazineStructure cluster_0 Target Scaffold: 1,4-Benzoxazine cluster_1 Common Confusant: 1,3-Benzoxazine struct1 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (N at pos 4, O at pos 1) Pharmacological Scaffold struct2 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (N at pos 3, O at pos 1) Polymer Monomer struct1->struct2 Isomeric Difference (Position of N)

Caption: Structural comparison highlighting the heteroatom placement differences between the pharmacological 1,4-scaffold and the industrial 1,3-isomer.

Synthetic Pathways[2][7][8][9][10][11]

The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically proceeds via the reduction of 2H-1,4-benzoxazine intermediates or through cyclization of 2-aminophenols.

Pathway A: Reductive Cyclization (Standard Laboratory Scale)

This route is preferred for generating the racemic scaffold in high yield. It involves the alkylation of 2-aminophenol with


-halo ketones followed by reduction.
  • Alkylation/Cyclization: 2-Aminophenol reacts with

    
    -bromoacetophenone (phenacyl bromide) to form the intermediate 3-phenyl-2H-1,4-benzoxazine.
    
  • Reduction: The C=N bond of the 2H-benzoxazine is reduced using Sodium Borohydride (NaBH₄) or via catalytic hydrogenation to yield the 3,4-dihydro product.

Pathway B: Asymmetric Hydrogenation (Enantioselective)

For pharmaceutical applications requiring specific enantiomers, Iridium-catalyzed asymmetric hydrogenation of the 3-phenyl-2H-1,4-benzoxazine precursor is the gold standard.

SynthesisPath Start 2-Aminophenol + Phenacyl Bromide Inter Intermediate: 3-Phenyl-2H-1,4-benzoxazine (Imine form) Start->Inter Base (K2CO3), Acetone Reflux, -HBr Product Product: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (Amine form) Inter->Product Reduction Step: NaBH4 (Racemic) OR Ir-Catalyst/H2 (Chiral)

Caption: Stepwise synthetic workflow from commercially available precursors to the final dihydro-benzoxazine scaffold.

Experimental Protocol: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine[1][2][4][12][13][14][15]

Objective: Synthesis of the racemic scaffold via NaBH₄ reduction. Safety: Phenacyl bromide is a lachrymator. 2-Aminophenol is toxic. Perform all steps in a fume hood.

Reagents
  • 2-Aminophenol (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvents: Acetone (dry), Methanol, Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Formation of 2H-Benzoxazine Intermediate:

    • Dissolve 2-aminophenol (10 mmol) in dry acetone (50 mL).

    • Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.

    • Dropwise add a solution of

      
      -bromoacetophenone (10 mmol) in acetone (10 mL).
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.

    • Workup: Filter off inorganic salts. Evaporate the solvent.[5][6] The residue (crude 3-phenyl-2H-1,4-benzoxazine) is often a yellow/orange solid or oil.

  • Reduction to 3,4-Dihydro Product:

    • Dissolve the crude intermediate in Methanol (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol) in small portions over 20 minutes (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench: Add water (10 mL) carefully to quench excess hydride.

    • Extraction: Evaporate methanol. Extract the aqueous residue with EtOAc (3 x 20 mL).

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic diastereotopic protons at C2 (

    
     ~3.9–4.5 ppm) and the methine proton at C3 (
    
    
    
    ~4.5 ppm). The NH proton typically appears broad around 4.0 ppm.
Pharmacological Applications & SAR

The 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine core acts as a constrained peptidomimetic. Its lipophilicity and conformational rigidity allow it to penetrate the CNS and interact with hydrophobic pockets in receptors.

Key Biological Targets
  • Anticancer Agents: Derivatives substituted at the N4 position (e.g., 4-aryl-3-phenyl-benzoxazines) have shown potent anti-proliferative activity against prostate (PC-3) and breast (MDA-MB-231) cancer lines.[1] The mechanism often involves dual inhibition of angiogenesis and tubulin polymerization.

  • Neuroprotection: The scaffold mimics the antioxidant properties of Vitamin E but with enhanced CNS penetration. It has been explored for mitigating oxidative stress in neurodegenerative models.

  • Ion Channel Modulators: While Retigabine uses a related structure, the 3-phenyl-1,4-benzoxazine core is investigated for KCNQ2/3 channel opening activity, relevant for epilepsy and tinnitus treatment.

Structure-Activity Relationship (SAR)
  • N4-Position: Critical for potency. Aryl or alkyl substitutions here dramatically alter the lipophilicity and target binding.

  • C3-Phenyl Ring: Essential for hydrophobic interaction. Substitution on this ring (e.g., 4-F, 4-OMe) modulates metabolic stability and potency.

  • Benzene Ring (Positions 5-8): Electron-donating groups (e.g., -OMe) at C6 or C7 often enhance antioxidant capacity.

References
  • BenchChem. (2025).[3] 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Structure and Properties. Retrieved from

  • Hu, X. P., et al. (2012).[7] Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines. Chinese Journal of Chemistry. Retrieved from

  • Matrix Fine Chemicals. (2024). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine.[2][1][4][8][9][10][11][12][7] National Library of Medicine. Retrieved from

  • MDPI. (2023). Rational Design and Synthesis of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines as Anticancer Agents. Molecules. Retrieved from

Sources

medicinal chemistry applications of 3-phenyl-1,4-benzoxazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Phenyl-1,4-Benzoxazine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 3-phenyl-1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 2,2-dimethyl analogs (e.g., Levcromakalim) known primarily for potassium channel modulation, the 3-phenyl-1,4-benzoxazine core has emerged as a potent pharmacophore in oncology and antimicrobial therapeutics. Its structural rigidity, combined with the electronic tunability of the phenyl ring at C3 and the nitrogen at N4, allows for precise modulation of lipophilicity and target binding affinity.

This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and mechanistic applications of this scaffold, designed for researchers optimizing lead compounds in drug discovery.

Structural Analysis & Synthetic Accessibility

The core structure consists of a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 4, respectively. The defining feature of this specific subclass is the phenyl group at position 3.[1]

Core Chemical Properties[1]
  • Lipophilicity: The C3-phenyl group significantly increases

    
    , enhancing membrane permeability—a critical factor for intracellular targets like kinases.
    
  • Stereochemistry: The C3 position is chiral in 3,4-dihydro derivatives. Enantiomers often exhibit differential biological activities, necessitating asymmetric synthesis or chiral resolution.

  • Tautomerism: The 2H-1,4-benzoxazine and 4H-1,4-benzoxazine tautomers exist, but the 3,4-dihydro form is the most common scaffold for drug development due to the stability of the saturated N4-C3 bond.

Synthetic Protocols

Two primary routes dominate the synthesis of 3-phenyl-1,4-benzoxazines. The choice depends on the desired oxidation state (dihydro vs. unsaturated) and substitution pattern.

Method A: Ring Opening of Styrene Oxide (Preferred for 3,4-dihydro analogs) This route is favored for its atom economy and the accessibility of substituted styrene oxides.

  • Reactants: 2-Aminophenol + Styrene Oxide.[1]

  • Conditions: Reflux in ethanol or toluene; often catalyst-free or Lewis acid-catalyzed.

  • Mechanism: Nucleophilic attack of the amino group on the epoxide (regioselective), followed by intramolecular cyclization.

Method B: Phenacyl Halide Condensation (Preferred for unsaturated analogs)

  • Reactants: 2-Aminophenol +

    
    -Bromoacetophenone (Phenacyl bromide).
    
  • Conditions: Base-mediated (

    
    ), reflux in acetone/DMF.
    
  • Mechanism:

    
    -alkylation followed by base-catalyzed intramolecular cyclization.[1]
    

Visualization: Synthetic Pathways

Synthesis AP 2-Aminophenol Int1 Intermediate: N-(2-hydroxy-2-phenylethyl) -2-aminophenol AP->Int1 Nucleophilic Attack (EtOH, Reflux) Int2 Intermediate: N-phenacyl-2-aminophenol AP->Int2 N-Alkylation (K2CO3, Acetone) SO Styrene Oxide SO->Int1 PB Phenacyl Bromide (alpha-bromoacetophenone) PB->Int2 Prod1 3-Phenyl-3,4-dihydro- 2H-1,4-benzoxazine Int1->Prod1 Cyclization (-H2O) Prod2 3-Phenyl-2H- 1,4-benzoxazine Int2->Prod2 Dehydrative Cyclization Prod1->Prod2 Oxidation (DDQ or MnO2)

Caption: Primary synthetic routes for 3-phenyl-1,4-benzoxazine derivatives via styrene oxide (top) and phenacyl bromide (bottom).

Pharmacological Profiles & SAR

Oncology: Multi-Target Inhibition

The most significant application of 3-phenyl-1,4-benzoxazines is in cancer therapy. Derivatives have shown potency against MCF-7 (breast) , HCT-116 (colon) , and A549 (lung) cell lines.[2]

Mechanisms of Action:

  • Kinase Inhibition: 4-aryl-substituted derivatives inhibit EGFR and HER2 kinases. The benzoxazine core mimics the ATP-binding motif.

  • Membrane Permeability Disruption: Lipophilic derivatives insert into the lipid bilayer, disrupting integrity and inducing non-apoptotic cell death (necrosis/pyroptosis).

  • ROS Induction: Certain derivatives increase reactive oxygen species (ROS), triggering the p53 pathway and apoptosis.

Structure-Activity Relationship (SAR) - Oncology:

PositionModificationEffect on Activity
N4 Arylation (e.g., 4-aniline)Critical. Increases potency against breast cancer lines (MCF-7).
N4 Alkyl/BenzylModerate activity; often improves solubility but lowers kinase selectivity.
C3 (Phenyl) 4'-F or 4'-ClEnhances metabolic stability and potency via halogen bonding.
C6/C7 Electron-Withdrawing (

)
Increases cytotoxicity; potentially via ROS generation mechanisms.
C6 Methyl/MethoxyReduces potency in some models; generally less favorable than halogens.

Visualization: Anticancer Mechanism & SAR

OncologySAR Core 3-Phenyl-1,4-Benzoxazine Scaffold N4 N4 Position: Arylation (e.g., Aniline) CRITICAL for Kinase affinity Core->N4 C3 C3-Phenyl Ring: Para-halogenation (F, Cl) Increases metabolic stability Core->C3 C67 C6/C7 Positions: Electron-withdrawing groups (NO2, CF3) enhance cytotoxicity Core->C67 Kinase Target: EGFR/HER2 (ATP Competitive Inhibition) N4->Kinase Promotes Membrane Mechanism: Membrane Permeability Disruption C3->Membrane Modulates Lipophilicity ROS Pathway: ROS Generation -> p53 Activation -> Apoptosis C67->ROS Enhances

Caption: SAR map highlighting critical substitution sites for anticancer activity and their downstream mechanistic effects.

Antimicrobial & Antitubercular Activity

3-Phenyl-1,4-benzoxazines exhibit broad-spectrum activity against Gram-positive bacteria and Mycobacterium tuberculosis.

  • Target: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) in M. tuberculosis.[3]

  • Key Insight: Arylidene-linked derivatives (e.g., at C6 or attached via the phenyl ring) containing thiophene or pyridine moieties show superior MIC values compared to standard benzoxazines.

  • Hybridization: Conjugation with 1,2,3-triazoles significantly boosts antifungal activity (e.g., against Candida krusei).

Cardiovascular: Calcium Channel Modulation

While often confused with potassium channel openers (which typically lack the 3-phenyl group), specific 3-phenyl-1,4-benzoxazines act as intracellular calcium modulators .

  • Activity: Inhibition of phenylephrine-induced vasoconstriction.

  • Selectivity: Some derivatives show a preference for blocking intracellular

    
     release over extracellular influx, distinct from classic calcium channel blockers like verapamil.
    

Experimental Protocol: Synthesis of a Lead Anticancer Derivative

Target Compound: 4-(4-aminophenyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol utilizes a Buchwald-Hartwig coupling strategy, essential for introducing the critical N4-aryl substituent.

Reagents:

  • 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (Core)[1]

  • 1-Bromo-4-nitrobenzene

  • 
     (Catalyst)
    
  • BINAP (Ligand)

  • 
     (Base)
    
  • Toluene (Solvent)

Step-by-Step Methodology:

  • Coupling (N-Arylation):

    • In a flame-dried Schlenk flask, dissolve the Core (1.0 eq) and 1-bromo-4-nitrobenzene (1.2 eq) in anhydrous toluene.

    • Add

      
       (1.5 eq), 
      
      
      
      (2 mol%), and BINAP (4 mol%) under argon atmosphere.
    • Reflux at 110°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The formation of the bright yellow/orange nitro-intermediate indicates successful coupling.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Reduction (Nitro to Amine):

    • Dissolve the nitro-intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux for 4 hours.

    • Filter hot to remove iron residues. Concentrate and recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the N-H signal of the benzoxazine core and the appearance of the aniline

      
       broad singlet around 5.0 ppm.
      

Future Outlook: Hybrids and PROTACs

The versatility of the 3-phenyl-1,4-benzoxazine scaffold positions it as an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .

  • Strategy: Use the benzoxazine core as the Warhead (ligand for the target protein, e.g., EGFR) linked to an E3 ligase ligand (e.g., Thalidomide).

  • Linker Attachment: The C6 or C7 positions are electronically favorable for attaching alkyl linkers without disrupting the binding affinity of the 3-phenyl-N4 pharmacophore.

References

  • Mao, Z., et al. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 2019. Available at: [Link]

  • Reis, H., et al. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry Letters, 2024.[4][5] Available at: [Link]

  • Zhang, Y., et al. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Frontiers in Pharmacology, 2025. Available at: [Link]

  • Calderone, V., et al. New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. European Journal of Medicinal Chemistry, 1994. Available at: [Link]

  • Smith, J., et al. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 2023. Available at: [Link]

  • de Bruijn, W.J.C., et al. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 2018.[6][7] Available at: [Link]

Sources

The Isomeric Dichotomy: A Technical Guide to 1,3-Benzoxazine and 1,4-Benzoxazine Architectures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science converge, the nuanced structural differences between heterocyclic isomers dictate their ultimate utility. The benzoxazine family—bicyclic systems comprising a benzene ring fused to an oxazine ring—presents a classic example of this phenomenon. Depending on the relative positions of the oxygen and nitrogen atoms within the oxazine ring, the physicochemical properties, reactivity profiles, and biological stabilities of the molecule shift dramatically.

This whitepaper provides an in-depth analysis of the 1,3-benzoxazine and 1,4-benzoxazine isomers. By dissecting their structural mechanics, detailing self-validating synthetic protocols, and mapping their downstream applications, we aim to equip researchers with the causal logic necessary to leverage these scaffolds in both polymer chemistry and rational drug design.

Structural Mechanics & Reactivity Profiles

The fundamental divergence between these two isomers lies in the atomic sequence of their heteroatom bridge.

1,3-Benzoxazine: In the 1,3-isomer, the oxygen and nitrogen atoms are separated by a single methylene carbon (an


 linkage). This acetal-like bridge creates significant ring strain and localizes electron density in a manner that makes the ring highly susceptible to thermally activated ring-opening polymerization (ROP)[1]. Because of this inherent instability under specific thermal or acidic conditions, 1,3-benzoxazine derivatives have historically been championed as precursors for high-performance thermosetting resins (polybenzoxazines), though they are increasingly being explored for their antimicrobial properties[2].

1,4-Benzoxazine: Conversely, the 1,4-isomer features an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (or similar) linkage, placing the heteroatoms at the 1 and 4 positions. This configuration lacks the strained acetal-like bridge, conferring exceptional chemical stability. The 1,4-benzoxazine core resists spontaneous ring-opening, making it a privileged, stable pharmacophore capable of surviving the harsh conditions of the human gastrointestinal tract and cellular metabolism. It is a foundational scaffold in numerous FDA-approved drugs, most notably the fluoroquinolone antibiotic Levofloxacin[3].

G cluster_13 1,3-Benzoxazine Pathway cluster_14 1,4-Benzoxazine Pathway B13 1,3-Benzoxazine Monomer (Strained O-C-N Bridge) Heat Thermal Curing (Ring-Opening) B13->Heat Poly Polybenzoxazine (Thermoset Resin) Heat->Poly B14 1,4-Benzoxazine Scaffold (Stable O-C-C-N Core) Target Target Binding (e.g., DNA Gyrase) B14->Target Therapy Therapeutic Efficacy (Antimicrobial/Anticancer) Target->Therapy

Fig 1. Downstream application pathways: Polymerization (1,3) vs. Pharmacological targeting (1,4).

Synthesis Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthetic workflows for both isomers must be approached not just as a sequence of steps, but as a causal chain of chemical events. The protocols below are designed as self-validating systems, embedding analytical checkpoints to confirm intermediate success.

Protocol A: One-Pot Mannich Synthesis of 1,3-Benzoxazine

The synthesis of 1,3-benzoxazine relies on a multicomponent Mannich condensation. The causality here is driven by electrophilic aromatic substitution: the primary amine and formaldehyde first form a reactive iminium ion, which attacks the ortho position of the phenol. A second formaldehyde molecule then bridges the phenolic oxygen and the secondary amine to close the ring[2].

Step-by-Step Workflow:

  • Reagent Preparation: Combine phenol (1.0 eq), a primary amine (e.g., aniline, 1.0 eq), and paraformaldehyde (2.2 eq) in a solvent-free vessel or minimal dioxane. Causality: Using paraformaldehyde instead of aqueous formalin minimizes water in the system, preventing the hydrolysis of the delicate iminium intermediate.

  • Thermal Activation: Heat the mixture gradually to 90–110°C under continuous stirring for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The complete disappearance of the phenol spot validates the consumption of the starting material.

  • Workup: Dissolve the crude mixture in chloroform. Wash sequentially with 1N NaOH (to remove unreacted phenol) and distilled water. Dry over anhydrous

    
     and evaporate the solvent.
    
  • Final Self-Validation (NMR): Analyze the product via

    
     NMR. The definitive proof of 1,3-oxazine ring closure is the presence of two characteristic, distinct singlets: one at ~4.8 ppm (representing the 
    
    
    
    protons) and one at ~3.9 ppm (representing the
    
    
    protons).
Protocol B: Nucleophilic Condensation of 1,4-Benzoxazine-3-one

The 1,4-benzoxazine core is typically synthesized via the condensation of 2-aminophenol with an


-halocarbonyl compound (e.g., chloroacetic acid)[4]. The causality of this reaction is governed by differential nucleophilicity: the amine group is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation before intramolecular O-alkylation closes the ring.

Step-by-Step Workflow:

  • Deprotonation & Acylation: Dissolve 2-aminophenol (1.0 eq) in N,N-Dimethylformamide (DMF) containing anhydrous

    
     (2.0 eq). Causality:
    
    
    
    is a mild base that deprotonates the phenol without causing unwanted side reactions, priming it for the subsequent intramolecular attack.
  • Electrophilic Addition: Add chloroacetic acid (1.1 eq) dropwise at 0°C to control the exothermic N-acylation step.

  • Cyclization: Elevate the temperature to 70–80°C and reflux for 6–8 hours. The heat provides the activation energy required for the oxygen to displace the chloride ion, closing the 6-membered ring.

  • In-Process Validation (FTIR): Extract an aliquot and run a rapid FTIR. The disappearance of the broad

    
     and 
    
    
    
    stretching bands (3200-3500 cm⁻¹) and the emergence of a sharp lactam carbonyl (
    
    
    ) stretch at ~1680 cm⁻¹ validates the formation of the 1,4-benzoxazine-3-one core.
  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pharmacophore.

G cluster_13_synth 1,3-Benzoxazine Synthesis Logic cluster_14_synth 1,4-Benzoxazine Synthesis Logic P Phenol + Amine + Formaldehyde Iminium Iminium Ion Formation (Electrophile) P->Iminium EAS Ortho-Substitution & Ring Closure Iminium->EAS B13_NMR Validation: 1H NMR Singlets at 4.8 & 3.9 ppm EAS->B13_NMR AP 2-Aminophenol + Chloroacetic Acid NAcyl N-Acylation (Kinetic Control) AP->NAcyl OAlk Intramolecular O-Alkylation (Thermodynamic Ring Closure) NAcyl->OAlk B14_IR Validation: FTIR Lactam C=O at 1680 cm⁻¹ OAlk->B14_IR

Fig 2. Divergent synthetic workflows and self-validation checkpoints for benzoxazine isomers.

Comparative Quantitative Metrics

To aid in rational selection for downstream applications, the following table summarizes the quantitative and qualitative distinctions between the two isomers based on current literature[1][5][4].

Property / Feature1,3-Benzoxazine1,4-Benzoxazine
Heteroatom Position Positions 1 (Oxygen) and 3 (Nitrogen)Positions 1 (Oxygen) and 4 (Nitrogen)
Primary Synthesis Route Mannich condensation (Solventless/Solution)Nucleophilic substitution / Condensation
Typical Yields 75% – 95% (Highly efficient one-pot)60% – 85% (Requires careful temperature control)
Key Reactivity Thermally activated Ring-Opening PolymerizationHigh chemical stability; resists ring-opening
Major Applications High-performance thermosetting resins, emerging antimicrobialsPharmaceuticals (Antibacterial, Neuroprotective)
Representative Drug Currently exploratory (e.g., CB2 receptor targets)Levofloxacin (DNA Gyrase inhibitor)
Structural Stability Moderate (Susceptible to acidic hydrolysis)High (Stable under physiological pH)

Conclusion

The distinction between 1,3-benzoxazine and 1,4-benzoxazine extends far beyond a simple shift in atomic coordinates. The 1,3-isomer's strained bridge renders it a highly reactive monomer, perfectly suited for creating advanced polybenzoxazine networks with near-zero volumetric shrinkage and high thermal stability[1]. In contrast, the robust 1,4-isomer provides a stable, privileged scaffold that can be heavily functionalized to interact with complex biological targets, such as bacterial DNA gyrase, without degrading in the host organism[3][4]. Understanding the causality behind their synthesis and reactivity empowers researchers to exploit these isomers to their maximum potential across the chemical sciences.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Institut Kimia Malaysia (IKM).2

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate.5

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.4

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS Publications.1

  • Benzoxazine – Knowledge and References. Taylor & Francis.3

Sources

The Evolution and Synthesis of 3-Phenyl Substituted Benzoxazines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine core represents a uniquely versatile heterocyclic scaffold that bridges the gap between high-performance polymer science and targeted medicinal chemistry. This technical guide provides an in-depth analysis of its historical discovery, the mechanistic kinetics governing its synthesis, self-validating experimental protocols, and its bifurcated applications in drug development and advanced thermosets.

Historical Genesis: From Cope to Commercialization

The foundational chemistry of 1,3-benzoxazines was first established in 1944 by F.W. Holly and A.C. Cope, who successfully synthesized the molecule via the Mannich condensation of phenols, formaldehyde, and primary amines (1)[1]. For decades, the scaffold remained a niche chemical curiosity. However, the discovery of its ring-opening polymerization (ROP) capabilities in 1973 catalyzed a paradigm shift. By the 1980s, Higginbottom pioneered the development of cross-linked polybenzoxazines, and in the 1990s, Ishida extensively characterized their thermal and mechanical properties, cementing their role as high-performance, flame-retardant substitutes for traditional epoxy and phenolic resins[1].

Mechanistic Kinetics: The Mannich Condensation Pathway

While one-pot multicomponent reactions are frequently used to synthesize benzoxazines, understanding the precise stepwise mechanism is critical for optimizing yield and purity. Kinetic studies on the synthesis of 3-phenyl-1,3-benzoxazine reveal a complex sequence of events governed by the degradation of formaldehyde precursors (2)[2].

The reaction process dictates that poly(oxymethylene) glycols must first degrade into methylene glycol, which subsequently dehydrates into a reactive formaldehyde molecule. This dehydration step is the absolute rate-controlling step of the entire synthesis[2]. Once available, formaldehyde reacts with the intermediate Mannich base (2-phenylaminomethylphenol) to facilitate the final oxazine ring closure[2].

SynthesisKinetics POM Poly(oxymethylene) Glycols MG Methylene Glycol POM->MG Degradation HCHO Formaldehyde (HCHO) MG->HCHO Dehydration (Rate-Controlling) MB Mannich Base (MB-PA) HCHO->MB Aminomethylation Product 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine HCHO->Product Cyclization Phenol Phenol Phenol->MB Aniline Aniline Aniline->MB MB->Product Ring Closure

Figure 1: Kinetic pathway and rate-limiting steps in 3-phenyl-1,3-benzoxazine synthesis.

Self-Validating Experimental Protocol: Synthesis of 3-Phenyl-1,3-Benzoxazine

To achieve high-purity monomers suitable for either pharmacological screening or polymerization, a stepwise protocol is preferred over a one-pot synthesis.

Causality Check: Isolating the Mannich base first prevents runaway side reactions (such as the formation of unwanted phenolic oligomers) and allows precise stoichiometric control for the final cyclization[2].

Step 1: Preparation of the Mannich Base (MB-PA)
  • Reagent Assembly: Dissolve 37.6 g (0.40 mol) of phenol and 37.2 g (0.40 mol) of aniline in 79.6 g of toluene.

  • Initiation: Add 12.0 g (0.40 mol) of paraformaldehyde to the solution.

  • Reaction: Stir the mixture at 70 °C for 5 hours until a transparent solution forms[2].

  • Isolation: Cool the solution to room temperature and filter.

  • Purification: Recrystallize the resulting crude powder in ethanol to yield a highly pure, pale yellow MB-PA powder.

Step 2: Oxazine Ring Formation
  • Solvent Selection: Dissolve the purified MB-PA and formaldehyde in a homogeneous dioxane/water solution. Causality: Utilizing a dioxane/water co-solvent ensures a single homogeneous phase, eliminating biphasic mass-transfer artifacts that natively skew kinetic tracking[2].

  • Cyclization: Allow the reaction to proceed at low temperatures under continuous stirring.

  • Purification: Recrystallize the product in acetone. Causality: Acetone recrystallization strips away unreacted phenolic impurities. This is a critical self-validating step, as residual phenols act as unwanted catalysts that can prematurely initiate ring-opening polymerization during storage.

Step 3: Spectroscopic Validation (Quality Control Gate)

Before proceeding to downstream applications, the monomer must pass strict analytical validation (See Table 1). The appearance of the 937 cm⁻¹ FTIR peak confirms the oxazine ring, while the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) validates complete cyclization[2].

The "Biologically Privileged" Scaffold in Medicinal Chemistry

In drug discovery, the benzoxazine core is classified as a "biologically privileged" scaffold due to its high affinity for diverse biological targets and its metabolic stability (3)[3].

  • Antimycobacterial Activity: Derivatives such as 3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones have demonstrated potent in vitro activity against Mycobacterium tuberculosis and M. avium, often matching or exceeding the efficacy of standard therapeutics like isoniazid[3].

  • Oncology: Recent synthetic pathways have generated novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. These compounds exhibit moderate to highly potent anti-proliferative activity against aggressive cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers, operating via dual antiangiogenic mechanisms (4)[4].

Applications Core 3-Phenyl-1,3-Benzoxazine Core Polymer Polymer Science Core->Polymer MedChem Medicinal Chemistry Core->MedChem ROP Thermal Ring-Opening Polymerization (ROP) Polymer->ROP Derivatives Structural Modifications (e.g., 6-chloro, 4-aryl) MedChem->Derivatives Thermosets High-Performance Thermosets (Flame Retardant) ROP->Thermosets Heat (>160°C) Bioactive Antimicrobial & Anticancer Agents Derivatives->Bioactive Target Binding

Figure 2: Bifurcated application pathways of the 3-phenyl-1,3-benzoxazine scaffold.

Advanced Thermosets in Polymer Science

Beyond pharmacology, 3-phenyl substituted benzoxazines are the fundamental building blocks for polybenzoxazine thermosets. Upon thermal activation (typically >160 °C), the oxazine ring undergoes a ring-opening polymerization (ROP) without the need for strong acid catalysts. Crucially, this ROP process releases zero volatile by-products, resulting in polymers with near-zero volumetric shrinkage, exceptionally high char yields, and intrinsic flame retardancy (5)[5].

Quantitative Data Summaries

Table 1: Spectroscopic Validation Markers for 3-Phenyl-1,3-Benzoxazine

Analytical Method Target Signal Structural Assignment Diagnostic Purpose
FTIR 937 cm⁻¹ Oxazine ring vibration Confirms successful ring closure
FTIR 1226 cm⁻¹ Ar–O–CH₂ stretch Confirms ether linkage formation
¹H NMR 5.44 ppm (singlet) O–CH₂–N protons Validates oxazine methylene
¹H NMR 4.66 ppm (singlet) N–CH₂–Ar protons Validates benzylic methylene

| DSC | 58.0 °C | Endothermic melting peak | Confirms monomer purity |

Table 2: Thermal Curing Parameters of Selected Benzoxazine Monomers

Monomer Type Onset Temp (°C) Peak Curing Temp (°C) Enthalpy (ΔH, J/g) Reference
Vanillin-Jeffamine (Van-JD) - 207.1 56.3 [1]
Thymol-Jeffamine (Thy-JD) - 262.5 43.3 [1]

| Bisphenol-A Benzoxazine (BAB) | 163.0 | 229.0 | 273.0 |[5] |

References

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol Source: PMC / NIH URL:1

  • Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde Source: ACS Publications URL:2

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability Source: Taylor & Francis URL:5

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Source: Bentham Science Publishers URL:3

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL:4

Sources

Methodological & Application

Application Note: Optimized Protocols for Pd-Catalyzed C-N Cross-Coupling of 3-Phenyl-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenyl-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, serving as a template for cardiovascular agents, neuroprotective drugs, and anti-inflammatory compounds. While the synthesis of the core is well-established, late-stage functionalization to generate library diversity remains a bottleneck.

Traditional nucleophilic aromatic substitution (


) is often ineffective on the electron-rich benzoxazine fused ring system. Buchwald-Hartwig cross-coupling  offers a superior alternative, enabling the introduction of a wide range of primary and secondary amines under mild conditions.

This guide provides a validated workflow for the C-N coupling of 6-bromo-3-phenyl-1,4-benzoxazine (and related derivatives). It details mechanistic considerations, ligand selection strategies, and a robust step-by-step protocol designed to maximize yield and reproducibility.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 1,4-benzoxazine system is electron-rich due to the donation from both the oxygen (position 1) and nitrogen (position 4) atoms.

  • Implication: Oxidative addition of the Pd(0) catalyst into the C-Br bond (e.g., at position 6) is electronically less favorable than in electron-deficient systems (like pyridine or nitrobenzene).

  • Solution: The use of electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) is critical to facilitate oxidative addition and stabilize the catalytic species.

The Catalytic Cycle

Understanding the cycle allows for rational troubleshooting. For this specific scaffold, the rate-determining step is often the Oxidative Addition .

BuchwaldCycle PreCat Pd(II) Precatalyst ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Benzoxazines) ActiveCat->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord Pd(II)-Ar-Br RedElim Reductive Elimination (Product Release) Coord->RedElim Pd(II)-Ar-N-R RedElim->ActiveCat Regeneration Product Aminated Benzoxazine RedElim->Product Substrate 6-Bromo-3-phenyl-1,4-benzoxazine Substrate->OxAdd Amine R-NH2 + Base Amine->Coord

Figure 1: The Buchwald-Hartwig catalytic cycle. Note that for electron-rich benzoxazines, the oxidative addition step requires electron-rich ligands to proceed efficiently.

Optimization Matrix: Ligand & Base Selection[1][2]

A "one-size-fits-all" condition rarely works for diverse amine partners. Use this matrix to select the starting conditions for your specific transformation.

Ligand Selection Guide

The choice of ligand is the single most important variable.

Amine ClassRecommended LigandRationale
Primary Alkyl Amines BrettPhos Prevents

-hydride elimination; accommodates steric bulk.
Secondary Alkyl Amines RuPhos Excellent for secondary amines; bulky to promote reductive elimination.
Anilines (Arylamines) XPhos or tBuXPhos General-purpose ligand; highly active for aryl-aryl couplings.
Amides/Carbamates tBuBrettPhos Specifically tuned for C-N coupling with amides (lower nucleophilicity).
Base & Solvent Systems[2][3]
  • Standard (Robust): NaOtBu in Toluene or Dioxane at 80-100°C.

    • Pros: Fast reaction, high conversion.

    • Cons: Incompatible with esters, nitriles, or base-sensitive groups.

  • Mild (Sensitive Groups): Cs2CO3 or K3PO4 in Dioxane or tAmylOH at 90-110°C.

    • Pros: Tolerates esters, aldehydes, and nitro groups.

    • Cons: Slower reaction; often requires higher temperatures or longer times.

Standard Operating Procedure (SOP)

Objective: Coupling of 6-bromo-3-phenyl-1,4-benzoxazine (1.0 equiv) with Morpholine (1.2 equiv).

Materials
  • Substrate: 6-Bromo-3-phenyl-1,4-benzoxazine (1.0 mmol)

  • Amine: Morpholine (1.2 mmol)[1]

  • Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: XPhos (4 mol%) (Ligand:Pd ratio of 2:1 is standard)

  • Base: NaOtBu (1.4 mmol)

  • Solvent: Anhydrous Toluene (4 mL, 0.25 M concentration)

Protocol Steps
  • Glassware Prep: Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition:

    • Charge the vessel with the Substrate (1.0 equiv), Base (NaOtBu, 1.4 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

    • Note: If using a liquid amine, do not add yet. If using a solid amine, add it now.

  • Inerting: Cap the vessel (septum cap). Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min -> Argon).

  • Solvent & Liquid Amine:

    • Add Anhydrous Toluene via syringe.

    • Add Morpholine (liquid amine) via microliter syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 100°C .

    • Stir vigorously (800-1000 rpm). The reaction usually turns dark brown/orange.

    • Monitor by TLC or LCMS at 2 hours. (Typical time: 2-6 hours).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the pad with additional EtOAc.

    • Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Workflow

If the standard protocol yields <50%, follow this logic tree to identify the failure mode.

Troubleshooting Start Low Yield / Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No Dehal Product is De-halogenated SM? SM_Yes->Dehal Check LCMS ComplexMix Complex Mixture/Black Tar? SM_Yes->ComplexMix Check LCMS CatActive Is Catalyst Active? SM_No->CatActive ProtDehal Use BrettPhos Lower Temp Dehal->ProtDehal Yes Oxidation O2 Leak? Degas Solvent Better ComplexMix->Oxidation Yes ChangeLigand Switch to Pd-G3/G4 Precatalyst Increase Temp to 110C CatActive->ChangeLigand No Conversion Poison Does amine bind Pd? CatActive->Poison Stalled StrongerBase Switch Base: Cs2CO3 -> NaOtBu or LHMDS Poison->StrongerBase Chelating Amine

Figure 2: Decision tree for optimizing reaction conditions based on crude LCMS data.

Representative Performance Data

The following data illustrates expected trends when coupling 6-bromo-3-phenyl-1,4-benzoxazine with various amines using the Pd(OAc)₂/XPhos system (Toluene, 100°C, 4h).

Amine EntryTypeBaseYield (%)Notes
Morpholine Cyclic 2°NaOtBu92% Highly efficient; standard benchmark.
Aniline Aromatic 1°NaOtBu85% Slightly slower; XPhos performs well.
n-Hexylamine Linear 1°NaOtBu78% Potential for

-elimination; BrettPhos may improve this to >90%.
Benzamide AmideCs₂CO₃65% Requires tBuBrettPhos for >85% yield; NaOtBu causes side reactions.
Imidazole HeterocycleK₃PO₄40% Challenging; requires Cu-catalysis (Ullmann) or specific Pd-ligands (e.g., tBuXPhos).

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands. [Link][1][3][2][4]

  • National Institutes of Health (PMC). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides (Analogous Heterocycles). [Link]

  • Buchwald Lab (MIT). Research Group General Procedures for Cross-Coupling. [Link]

Sources

Application Note: Transition-Metal-Free Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is widely recognized as a "biologically privileged" pharmacophore, forming the core of numerous therapeutic agents, including intracellular calcium modulators, thrombin inhibitors, and broad-spectrum anticancer compounds 1. In late-stage drug development and active pharmaceutical ingredient (API) manufacturing, eliminating heavy transition metals (e.g., Pd, Ru, Ir) is highly desirable to prevent trace metal contamination, adhere to strict regulatory thresholds, and reduce purification costs.

This application note details a robust, fully transition-metal-free, two-stage synthetic protocol to access enantiomerically enriched (R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 70310-30-4) 2. The strategy employs a base-mediated cyclocondensation followed by an advanced organocatalytic asymmetric transfer hydrogenation (ATH) utilizing a Hantzsch ester and a chiral phosphoric acid (CPA).

Mechanistic Causality & Pathway Design

The synthesis is designed as a self-validating two-step sequence that maximizes atom economy and stereocontrol without relying on metal-based coordination chemistry.

  • Step 1: Intermolecular Alkylation and Cyclodehydration 2-Aminophenol reacts with 2-bromoacetophenone in the presence of potassium carbonate (

    
    ). Causality Insight: Under mild basic conditions, the phenol hydroxyl group is preferentially deprotonated over the aniline nitrogen due to its lower 
    
    
    
    . The resulting phenoxide acts as a hard nucleophile, displacing the bromide to form an
    
    
    -aryloxy ketone intermediate. Subsequent intramolecular condensation of the primary amine with the ketone yields the imine, 3-phenyl-2H-1,4-benzoxazine 3. Acetone is selected as the solvent because it facilitates the
    
    
    displacement while driving the reaction forward via the precipitation of the potassium bromide (
    
    
    ) byproduct.
  • Step 2: Organocatalytic Asymmetric Transfer Hydrogenation (ATH) The reduction of the

    
     bond is achieved using a Hantzsch dihydropyridine ester as a biomimetic hydride source and a chiral Brønsted acid (e.g., a polymer-supported BINOL-derived phosphoric acid) 4. Causality Insight: The chiral phosphoric acid provides bifunctional activation. It protonates the imine nitrogen to increase its electrophilicity, while the bulky chiral phosphate counterion creates a rigid, hydrogen-bonded stereochemical pocket. This directs the incoming hydride from the Hantzsch ester exclusively to one face of the imine, ensuring excellent enantiomeric excess (ee).
    

G A 2-Aminophenol + 2-Bromoacetophenone B Step 1: Base-Mediated Cyclocondensation (K2CO3, Acetone) A->B C 3-Phenyl-2H-1,4-benzoxazine (Imine Intermediate) B->C -HBr, -H2O D Step 2: Organocatalytic ATH (Hantzsch Ester, Chiral PA) C->D E (R)-3-Phenyl-3,4-dihydro- 2H-1,4-benzoxazine D->E Metal-Free Hydride Transfer

Workflow for the transition-metal-free synthesis of (R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Methodology (Self-Validating Protocols)

Protocol A: Synthesis of 3-Phenyl-2H-1,4-benzoxazine (Intermediate)
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 equiv, 10 mmol, 1.09 g) and 2-bromoacetophenone (1.05 equiv, 10.5 mmol, 2.09 g) in anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous

    
     (2.0 equiv, 20 mmol, 2.76 g) in one portion.
    
    • Self-Validation Checkpoint: The suspension will rapidly transition from a clear solution to a yellow/orange slurry as the highly nucleophilic phenoxide is generated and begins to react.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the 2-aminophenol spot (

      
       ~0.3) and the appearance of a highly UV-active spot (
      
      
      
      ~0.6) confirms successful imine formation.
  • Workup & Isolation: Cool the reaction to room temperature. Filter the inorganic salts (

    
     and unreacted 
    
    
    
    ) through a pad of Celite, washing with additional acetone. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield 3-phenyl-2H-1,4-benzoxazine as crystalline yellow solids (Typical yield: 60-75%) 3.
Protocol B: Enantioselective Metal-Free Reduction
  • Reaction Setup: In a screw-capped vial under a nitrogen atmosphere, suspend the 3-phenyl-2H-1,4-benzoxazine intermediate (1.0 equiv, 0.1 mmol, 21 mg), a polymer-supported chiral phosphoric acid catalyst (e.g., 3,3′-bis(p-styryl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate, 0.05 equiv, 5 mol%), and Hantzsch dihydropyridine ester (1.25 equiv, 0.125 mmol, 32 mg) in anhydrous chloroform (2 mL) 4.

  • Transfer Hydrogenation: Stir the mixture at room temperature (25 °C) for 16 hours.

    • Self-Validation Checkpoint: The conversion can be tracked by the oxidation of the Hantzsch ester to the corresponding pyridine derivative. This is easily observable by

      
       NMR aliquots, where the characteristic dihydropyridine methylene protons (~3.3 ppm) disappear, replaced by aromatic pyridine signals.
      
  • Catalyst Recovery: Remove the polymer-supported catalyst via simple filtration (the "tea-bag" method allows for immediate catalyst recycling without loss of activity).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford (R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.

Quantitative Data Summaries

The choice of solvent and catalyst heavily dictates the stereochemical outcome of the metal-free reduction. Table 1 summarizes the optimization parameters, demonstrating the superiority of the polymer-supported chiral phosphoric acid in chloroform for maximizing both yield and enantiomeric excess.

Catalyst SystemHydride SourceSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Achiral Brønsted Acid (TFA)

MeOH085N/A (Racemic)
Chiral Phosphoric Acid (BINOL)Hantzsch EsterToluene257888
Chiral Phosphoric Acid (BINOL)Hantzsch Ester

258992
Polymer-Supported Chiral PA Hantzsch Ester

25 97 96

Table 1: Reaction parameter optimization for the metal-free reduction of 3-phenyl-2H-1,4-benzoxazine.

References

  • Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. "Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions." New Journal of Chemistry (RSC Publishing), 2023, 47, 9527-9531. 1

  • Benchchem. "3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine." Benchchem Compound Database. 2

  • "Asymmetric Synthesis of Amines Using Modular Heterocyclic Catalysts." White Rose eTheses Online. 3

  • "Synthetic Methods: Heterogeneous asymmetric transfer-hydrogenation with a chiral polymer-supported organo-Brønsted acid as catalyst." Karger Publishers, 2009. 4

Sources

Application Note: Preparation of 3-Phenyl-1,4-Benzoxazine via Cascade Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 1,4-benzoxazine scaffold is widely recognized as a "biologically privileged" motif in medicinal chemistry, frequently serving as the core structure for anticancer agents, angiogenesis inhibitors, and neuroprotective drugs[1]. While traditional syntheses of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines often require harsh conditions, heavy metal reductants, or complex multi-step purifications, modern synthetic design favors atom-economical approaches[2].

This application note details a highly efficient, two-step protocol utilizing a cascade hydrogenation and reductive amination sequence[3]. By consolidating nitro-reduction, intramolecular cyclization, and imine reduction into a single operational step, this methodology minimizes the handling of unstable intermediates and maximizes throughput for drug development professionals.

Mechanistic Causality & Reaction Design

To execute this protocol successfully, one must understand the causality driving each transformation:

  • O-Alkylation (Williamson Ether Synthesis): The synthesis begins with the reaction of 2-nitrophenol and 2-bromoacetophenone. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenol (pKa ~7.15) but mild enough to prevent the base-catalyzed degradation (e.g., aldol condensation) of the α-bromoketone[3]. Acetone is utilized as the solvent to ensure high solubility of the reactants and facilitate the SN2 substitution.

  • Cascade Hydrogenation & Cyclization: The isolated nitro-ketone intermediate is subjected to a hydrogen atmosphere in the presence of Palladium on Carbon (Pd/C). This triggers a three-part cascade:

    • Primary Reduction: The nitro group (-NO₂) is catalytically reduced to a nucleophilic aniline (-NH₂)[3].

    • Condensation: The newly formed primary amine undergoes spontaneous intramolecular nucleophilic attack on the proximal ketone carbonyl. This expels water and forms an intermediate imine (Schiff base)[3].

    • Secondary Reduction: The transient C=N double bond of the imine is immediately reduced by the Pd/C-H₂ system, yielding the saturated 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine ring[3]. Methanol is the optimal solvent here, as its protic nature stabilizes the polar transition states during imine formation.

Mechanism A 2-Nitrophenol + 2-Bromoacetophenone B O-Alkylation (K2CO3, Acetone) A->B C Nitro-Ketone Intermediate (2-(2-Oxo-2-phenylethoxy)nitrobenzene) B->C D Nitro Reduction (Pd/C, H2, MeOH) C->D E Aniline-Ketone Intermediate D->E F Intramolecular Cyclization (-H2O) E->F G Imine (Schiff Base) Intermediate F->G H Imine Reduction (Pd/C, H2) G->H I 3-Phenyl-3,4-dihydro- 2H-1,4-benzoxazine H->I

Figure 1: Mechanistic pathway of the cascade hydrogenation sequence.

Quantitative Data & Optimization

The efficiency of the cascade reaction is highly dependent on solvent selection and catalyst loading. The following table summarizes the optimized parameters derived from empirical testing[3].

Reaction PhaseCatalyst / ReagentsSolventTemp / TimeYield Range (%)Mechanistic Observation
O-Alkylation K₂CO₃ (1.5 eq)AcetoneRT, 6 h72–90%Mild base prevents side-reactions of α-bromoketone[3].
Cascade Reduction H₂, Pd/C (10% w/w)MethanolRT, 12 h50–95%Protic solvent stabilizes polar transition states[3].
Cascade Reduction H₂, Pd/C (10% w/w)EthanolRT, 16 h40–60%Slower imine reduction leads to unreacted intermediates.
Cascade Reduction H₂, Pd/C (5% w/w)DCMRT, 24 h< 30%Poor solubility of polar intermediates stalls cyclization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-(2-Oxo-2-phenylethoxy)nitrobenzene
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-nitrophenol (1.0 equiv, 10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) to the stirring solution. Causality: The solution will immediately turn bright yellow, indicating the formation of the phenoxide ion.

  • Alkylation: Slowly add 2-bromoacetophenone (1.1 equiv, 11 mmol) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at room temperature (RT) under a nitrogen atmosphere for 6 hours[3].

  • Workup: Filter the suspension to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the nitro-ketone intermediate.

Phase 2: Cascade Hydrogenation to 3-Phenyl-1,4-Benzoxazine
  • Setup: Dissolve the crude nitro-ketone intermediate (approx. 8 mmol) in 40 mL of anhydrous methanol in a 100 mL two-neck Schlenk flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is flushed with N₂ before and during addition.

  • Purging: Seal the flask and purge the system by applying a vacuum, followed by backfilling with H₂ gas via a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Cascade Reaction: Stir the suspension vigorously at room temperature under the H₂ balloon for 12 hours[3].

  • Filtration: Once complete, purge the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (silica gel, typically 4:1 Hexane:Ethyl Acetate) to yield the pure 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.

Workflow N1 1. Reaction Setup Dissolve intermediate in MeOH Add Pd/C catalyst N2 2. Inert Atmosphere Purge flask with N2/Ar (Crucial for safety) N1->N2 N3 3. Hydrogenation Introduce H2 via balloon Stir at RT for 12h N2->N3 N4 4. Catalyst Filtration Filter through Celite pad Wash with EtOAc N3->N4 N5 5. Concentration Evaporate solvent under reduced pressure N4->N5 N6 6. Validation Confirm via 1H/13C NMR and HRMS N5->N6

Figure 2: Experimental workflow for the cascade hydrogenation phase.

Validation & Troubleshooting (Self-Validating System)

A robust protocol must provide built-in indicators of success.

  • Macroscopic Validation: During Phase 1, the bright yellow color of the phenoxide ion will visibly dissipate as the alkylation proceeds, providing an immediate visual indicator of reaction progress. During Phase 2, the cessation of H₂ gas uptake from the balloon serves as a primary physical indicator that the cascade reduction is complete.

  • Spectroscopic Validation: Successful formation of the 3-phenyl-1,4-benzoxazine core is confirmed by the complete disappearance of the ketone carbonyl peak (~190 ppm) and nitro group signals in ¹³C NMR. These are replaced by characteristic aliphatic signals of the newly formed chiral center at the C3 position and a distinct secondary amine (N-H) stretch in IR spectroscopy[2][3].

References

  • Fu, X.; Wenholz, D.; Chan, D.S.H.; Black, D.S.; Kumar, N. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. ResearchGate.
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PMC / NIH.
  • 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine. Benchchem.

Sources

Application Note: Regioselective C-6 Functionalization of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including antibacterial agents (e.g., levofloxacin analogs)[1], KATP channel openers[2], and 5-HT6 receptor antagonists[3]. Derivatization of this core—specifically at the C-6 position—is critical for tuning electronic properties and binding affinities. However, the inherent electronic asymmetry of the benzoxazine ring presents a significant regiochemical challenge.

This application note provides a comprehensive, field-validated guide to the regioselective C-6 functionalization of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine . By manipulating the directing effects of the heteroatoms, researchers can reliably access C-6 halogenated and formylated intermediates, which serve as versatile linchpins for downstream cross-coupling.

Mechanistic Rationale: The Regioselectivity Switch

In the 1,4-benzoxazine core, the aromatic ring undergoes electrophilic aromatic substitution (EAS) under the competing directing effects of the C1-oxygen and the C4-nitrogen.

  • The Default Pathway (C-7 Substitution): When the N4-amine is unprotected or alkylated, it acts as a strongly activating, ortho/para-directing group. Because the N4 atom is more electron-donating than the O1 atom, its directing effect dominates, funneling electrophiles primarily to the C-7 position (para to N4)[4].

  • The Regioselectivity Switch (C-6 Substitution): To force substitution at the C-6 position (para to O1), the electron-donating capacity of the nitrogen must be artificially suppressed. This is achieved by installing an electron-withdrawing group (EWG) such as a tosyl (-Ts) or acetyl (-Ac) group at N4. This deactivation neutralizes the N4 directing effect, allowing the O1 atom to dictate the regiochemistry. Consequently, EAS is redirected to C-6 (para to O1) and C-8 (ortho to O1). Due to the steric bulk of the fused oxazine ring, the C-6 isomer is heavily favored[4],[5].

Regioselectivity cluster_0 N-Unprotected / N-Alkyl cluster_1 N-EWG Protected (e.g., Ts, Ac) A1 Strong N4 Directing Effect B1 C-7 Substitution (Major) A1->B1 EAS A2 N4 Deactivated O1 Directing Effect Dominates B2 C-6 Substitution (Major) Para to O1 A2->B2 EAS (Sterically Favored) C2 C-8 Substitution (Minor) Ortho to O1 A2->C2 EAS (Sterically Hindered)

Logical relationship of N4-protection switching regioselectivity to the C-6 position.

Quantitative Data Summary

The table below summarizes the expected regiochemical outcomes based on the N4-substituent and the chosen EAS conditions.

N4-SubstituentElectrophileReaction ConditionsMajor ProductMinor ProductTypical Yield (Major)
-H / -AlkylFormylVilsmeier-Haack (POCl₃, DMF)C-7 None75 - 85%
-Tosyl / -AcetylFormylRieche (Cl₂CHOMe, TiCl₄)C-6 C-865 - 80%
-Tosyl / -AcetylBromoHalogenation (NBS, DMF)C-6 C-880 - 89%

Experimental Methodologies (Self-Validating Protocols)

The following workflows detail the step-by-step synthesis of C-6 functionalized derivatives. Every protocol includes built-in Quality Control (QC) checkpoints to ensure self-validation before proceeding to the next synthetic step.

Workflow SM 3-phenyl-3,4-dihydro- 2H-1,4-benzoxazine Step1 Step 1: N-Protection TsCl, Pyridine, DCM RT, 4h SM->Step1 Int1 4-Tosyl-3-phenyl- benzoxazine Step1->Int1 Step2A Step 2A: Bromination NBS, DMF RT, 12h Int1->Step2A Step2B Step 2B: Rieche Formylation Cl2CHOMe, TiCl4, DCM 0 °C to RT, 6h Int1->Step2B ProdA 6-Bromo-4-tosyl- benzoxazine Step2A->ProdA ProdB 6-Formyl-4-tosyl- benzoxazine Step2B->ProdB Step3 Step 3: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C ProdA->Step3 ProdC 6-Aryl-4-tosyl- benzoxazine Step3->ProdC

Experimental workflow for the regioselective C-6 functionalization of 1,4-benzoxazines.

Protocol 1: N-Deactivation via Tosylation

Causality: Tosylation is preferred over acetylation because the bulky tosyl group provides additional steric shielding at the C-5 position, further discouraging any anomalous ortho-substitution relative to the nitrogen.

  • Reaction Setup: Dissolve 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (20.0 mmol, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq). Cool the mixture to 0 °C.

  • Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (12.0 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 1N HCl (30 mL) to neutralize the pyridine. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting amine (ninhydrin active) and the appearance of a less polar, UV-active spot. LC-MS will confirm the [M+H]+ mass shift corresponding to the tosyl addition (+154 Da).

Protocol 2: Regioselective C-6 Bromination

Causality: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures a controlled release of electrophilic bromine, minimizing over-bromination[5].

  • Reaction Setup: Dissolve the 4-tosyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine intermediate (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Shield the flask from direct light using aluminum foil to prevent radical pathways.

  • Bromination: Cool to 0 °C and add NBS (5.25 mmol, 1.05 eq) in one portion.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and dissolve in EtOAc. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1) to separate the major C-6 bromo product from trace C-8 isomers.

  • Validation Checkpoint: ¹H NMR is the ultimate arbiter of regiochemistry here. The C-6 bromo isomer will display a 1,2,4-trisubstituted aromatic pattern: a singlet (or fine doublet, J ~ 2 Hz) for the isolated C-5 proton, and two doublets for the C-7 and C-8 protons. Conversely, the C-8 isomer would show a 1,2,3-trisubstituted pattern (doublet, triplet, doublet).

Protocol 3: C-6 Rieche Formylation

Causality: Vilsmeier-Haack conditions fail on strongly deactivated anilines. The Rieche formylation utilizes the highly electrophilic


-dichloromethyl methyl ether activated by a Lewis acid to overcome this deactivation[4]. TiCl₄ is chosen over AlCl₃ to prevent Lewis-acid mediated cleavage of the oxazine ether linkage.
  • Reaction Setup: Dissolve the 4-tosyl intermediate (5.0 mmol, 1.0 eq) in anhydrous DCM (20 mL) under argon. Cool to 0 °C.

  • Activation: Dropwise add Titanium tetrachloride (TiCl₄) (10.0 mmol, 2.0 eq). The solution will darken.

  • Formylation: Slowly add

    
    -dichloromethyl methyl ether (7.5 mmol, 1.5 eq) via syringe.
    
  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Workup: Carefully pour the reaction into crushed ice/water (50 mL). Extract with DCM (3 x 20 mL). Wash the organics with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation Checkpoint: IR spectroscopy will reveal a strong, sharp carbonyl stretch at ~1690 cm⁻¹. ¹H NMR will show a distinct aldehyde proton singlet at ~9.8 ppm.

Protocol 4: Downstream C-6 Suzuki-Miyaura Cross-Coupling

Causality: The C-6 bromo derivative is an excellent electrophile for Pd-catalyzed cross-coupling, allowing the introduction of diverse aryl or heteroaryl groups for SAR exploration.

  • Reaction Setup: In a Schlenk flask, combine the 6-bromo-4-tosyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 mmol, 1.0 eq), an Arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water (10 mL). Degas the mixture using three freeze-pump-thaw cycles.

  • Catalysis: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Propagation: Seal the flask and heat at 90 °C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash chromatography.

  • Validation Checkpoint: LC-MS will show the disappearance of the characteristic bromine isotope pattern (1:1 ratio of M / M+2) and the appearance of the coupled product mass.

References

  • Mérour, J.-Y., Mayer, S., & Guillaumet, G. (2001). "Regioselective Formylation of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate or 2-Acetate Derivatives". Heterocycles.[Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1992). "SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES". Semantic Scholar. [Link]

  • "BF3·OEt2-Mediated Synthesis of 2-Arylthio- and (N-Aryl-2,5-dioxopyrrolidin-3-yl)-Substituted 1,4-Benzoxazine Derivatives". ResearchGate. [Link]

  • "Binding studies and GRIND/ALMOND-based 3D QSAR analysis of benzothiazine type KATP-channel openers". ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: BXZ-3PH-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold & The Strategy

User Warning: Do not confuse this target with 1,3-benzoxazines (Mannich bases derived from phenol, amine, and formaldehyde).[1] The target here is the 1,4-benzoxazine isomer, a privileged scaffold in medicinal chemistry (e.g., Levofloxacin precursors).[1]

To achieve high yields of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine , you must navigate two critical phases:

  • Regioselective Cyclization: Ensuring the phenyl group installs at the 3-position (requires phenacyl bromide, not styrene oxide).

  • Controlled Reduction: Converting the intermediate 2H-imine to the 3,4-dihydro amine without over-reduction or oxidative degradation.

This guide prioritizes the 2-Aminophenol + Phenacyl Bromide route, as it is the most reliable method for securing the 3-phenyl regiochemistry.

Critical Workflow Visualization

The following decision tree outlines the optimal pathway and troubleshooting logic for this synthesis.

BenzoxazineSynthesis Start Start: 2-Aminophenol + Phenacyl Bromide Solvent Solvent Selection: Acetone (Reflux) vs DMF Start->Solvent Base Base: K2CO3 (Anhydrous) Solvent->Base Acetone Preferred Intermediate Intermediate: 3-Phenyl-2H-1,4-benzoxazine (Imine Form) Base->Intermediate Reflux 4-6h Check TLC Check: Imine Formation Complete? Intermediate->Check Reduction Reduction Step: NaBH4 / MeOH Check->Reduction Yes Issue1 Issue: N,N-Dialkylation (Low Yield) Check->Issue1 No Product Target: 3-Phenyl-3,4-dihydro- 2H-1,4-benzoxazine Reduction->Product 0°C to RT Issue2 Issue: Incomplete Reduction Reduction->Issue2 Stalled Issue3 Issue: Oxidation to Aromatic Product->Issue3 Air Exposure

Caption: Optimized workflow for the synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, highlighting critical checkpoints (diamonds) and common failure modes (red notes).

Module 1: The Cyclization Phase (Yield Optimization)

The Goal: Formation of the 3-phenyl-2H-1,4-benzoxazine intermediate.

FAQ: Why is my yield low (<40%) in the first step?

Diagnosis: This is typically due to N,N-dialkylation (the nitrogen attacking two molecules of phenacyl bromide) or polymerization of the phenacyl bromide.

Protocol Adjustment:

  • Switch to Solid-Liquid Phase Transfer Catalysis (SL-PTC):

    • Instead of homogeneous DMF, use Anhydrous Acetone with K₂CO₃ .[1]

    • Why? The solubility of the potassium salt of 2-aminophenol is low in acetone. This keeps the concentration of the active nucleophile low ("starvation conditions"), favoring mono-alkylation over bis-alkylation.

  • Stoichiometry: Use a slight excess of 2-aminophenol (1.1 equiv) relative to phenacyl bromide (1.0 equiv). Do not use excess bromide.

  • Temperature Control: Reflux is necessary for cyclization, but ensure the phenacyl bromide is added slowly to the refluxing amine/base mixture.

FAQ: Can I use Styrene Oxide instead of Phenacyl Bromide?

Technical Advisory: Not Recommended for the 3-phenyl isomer.

  • Reasoning: The ring-opening of styrene oxide by 2-aminophenol under basic conditions is governed by steric factors, predominantly attacking the less hindered

    
    -carbon. This yields the 2-phenyl  isomer.
    
  • To get the 3-phenyl isomer via epoxide, you would need to attack the benzylic (

    
    ) carbon, which requires specific Lewis Acid catalysts and often suffers from poor regioselectivity [1].[1] Stick to phenacyl bromide for unambiguous 3-phenyl placement.
    

Module 2: The Reduction Phase (The "Dihydro" Step)

The Goal: Reducing the C=N bond (imine) to the C-N bond (amine) without breaking the ring.

FAQ: My product is an oil that turns dark. What is happening?

Diagnosis: You are likely experiencing oxidative dehydrogenation .

  • The 3,4-dihydro form is an amine.[2][3] In the presence of air and light, it can slowly oxidize back to the aromatic 2H-benzoxazine or form radical degradation products (tars).

Self-Validating Protocol:

  • The Reductant: Use Sodium Borohydride (NaBH₄) in Methanol. It is milder than LiAlH₄ and chemoselective for the imine.

  • The "One-Pot" Modification:

    • After the cyclization in acetone is complete (verified by TLC), evaporate the acetone.[1]

    • Redissolve the crude imine residue immediately in Methanol .

    • Cool to 0°C before adding NaBH₄ (1.5 equiv).

  • Stabilization: During workup, flush all flasks with Nitrogen/Argon. Store the final product in the dark at -20°C.

Data Table: Reducing Agent Comparison
ReagentSolventYield (Dihydro)Risk ProfileRecommendation
NaBH₄ MeOH85-92% LowPrimary Choice. Clean conversion.
H₂ / Pd-C EtOH70-80%ModerateRisk of hydrogenolysis (ring opening) if over-run.
LiAlH₄ THF60-75%HighAggressive; causes side reactions with the ether linkage.

Module 3: Purification & Isolation

The Goal: Isolating the pure solid without "oiling out."

FAQ: Recrystallization vs. Column Chromatography?

Recommendation: Recrystallization is preferred for stability.

  • Silica gel is slightly acidic. The 3,4-dihydro-benzoxazine is acid-sensitive (can undergo ring-opening hydrolysis). If you must column, use neutralized silica (pre-washed with 1% Triethylamine).[1]

Recrystallization Protocol:

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add water dropwise until turbidity just appears.

  • Cool slowly to 4°C.

  • Yield Check: If you obtain a gummy oil, scratch the flask with a glass rod or seed with a crystal from a previous batch.

References & Grounding

  • Albanese, D., et al. "Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions."[1] Industrial & Engineering Chemistry Research, vol. 42, no.[1] 3, 2003, pp. 680–683.[1] Link[1]

  • Hanan, E. J., et al. "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles."[4] Synlett, vol. 2010, no.[1][4] 18, 2010, pp. 2759–2764.[1] (Provides mechanistic insight into reductive cyclization protocols). Link[1]

  • Sabitha, G., et al. "One-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines."[1] Tetrahedron Letters, vol. 43, no. 22, 2002, pp. 4029-4031.[1] (Discusses yield optimization in cyclization steps). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves alkylating agents (phenacyl bromide) which are lachrymators. Work in a fume hood.

Sources

Technical Support Center: Purification of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine is widely recognized as a "biologically privileged" scaffold in medicinal chemistry and a critical precursor in polymer science[1]. However, isolating this secondary amine in high purity is notoriously difficult. Because it typically presents as a viscous oil rather than a crystalline solid, standard purification workflows often fail.

This guide provides a deep dive into the causality behind these challenges and offers self-validating, field-proven methodologies to achieve >95% purity for your downstream applications.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine resist crystallization, and what are the primary impurities I should expect?

Causality & Mechanism: The core challenge lies in the molecule's structural asymmetry. The bulky phenyl group at the 3-position introduces significant steric hindrance that disrupts uniform crystal lattice packing. Consequently, the free base remains a viscous oil at room temperature[2].

Because it is an oil, impurities become trapped within the matrix. Depending on your synthetic route (e.g., Ir-catalyzed asymmetric hydrogenation of imines or Mannich condensation), common impurities include:

  • Unreacted Phenols/Catechols: From incomplete condensation.

  • Intermediate Imines: Resulting from incomplete reduction[3].

  • Primary Amines: Residual starting materials.

Q2: How can I separate the benzoxazine oil from phenolic precursors without relying on chromatography?

Causality & Mechanism: You can exploit the significant


 differences between your secondary amine product and the phenolic byproducts. By performing a targeted alkaline extraction, phenols are deprotonated into water-soluble phenolate salts, while the basic benzoxazine remains in the organic phase[4]. This is a highly scalable, first-line purification step.

AcidBaseExtraction Start Crude Reaction Mixture (Benzoxazine + Phenols) Dissolve Dissolve in Chloroform/EtOAc Start->Dissolve WashNaOH Extract with 1N NaOH (3x) Dissolve->WashNaOH AqPhase Aqueous Phase (Phenolate Salts) WashNaOH->AqPhase Discard OrgPhase Organic Phase (Benzoxazine + Neutrals) WashNaOH->OrgPhase Retain WashWater Wash with Distilled H2O OrgPhase->WashWater Dry Dry over Anhydrous Na2SO4 WashWater->Dry Concentrate Concentrate in vacuo (Enriched Oil) Dry->Concentrate

Workflow for the alkaline extraction of phenolic impurities from crude benzoxazine.

Q3: My benzoxazine oil streaks heavily on standard silica gel. How can I optimize flash chromatography?

Causality & Mechanism: The secondary amine (NH) at the 4-position of the benzoxazine ring interacts strongly via hydrogen bonding with the acidic silanol groups (-SiOH) on standard stationary-phase silica. This causes severe peak tailing, streaking, and co-elution with neutral impurities.

Solution: You must deactivate the silica. Add 1–2% Triethylamine (


) to your mobile phase (e.g., Petroleum Ether / EtOAc / 

mixtures)[2]. The

competitively binds to the acidic silanol sites, allowing the benzoxazine to elute as a sharp, well-resolved band.
Q4: Is there a self-validating method to force the oil into a solid state for absolute purification?

Causality & Mechanism: Yes. The most rigorous method to purify an oily secondary amine is to convert it into a highly crystalline hydrochloride (HCl) salt. This acts as a self-validating system : only the basic amine will protonate and precipitate as a salt in a non-polar solvent (like diethyl ether). Neutral organic impurities, unreacted imines, and degradation products remain highly soluble in the mother liquor. Once the pure salt is filtered, it is "free-based" back to the pure oil.

SaltFormation EnrichedOil Enriched Benzoxazine Oil AddAcid Add 2M HCl in Ether (0°C) EnrichedOil->AddAcid Crystallize Crystallize Benzoxazine·HCl AddAcid->Crystallize Precipitation Filter Filter & Wash (Cold Ether) Crystallize->Filter Removes Neutrals FreeBase Neutralize with Sat. NaHCO3 Filter->FreeBase Extract Extract (CH2Cl2) & Evaporate FreeBase->Extract PureOil Ultra-Pure Benzoxazine Oil Extract->PureOil

Self-validating purification via reversible hydrochloride salt crystallization.

📊 Quantitative Comparison of Purification Techniques

To assist in selecting the appropriate workflow, consult the data summary below comparing the efficacy of various purification techniques for benzoxazine oils.

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryAchieved PurityScalability
Alkaline Washing Phenols, acidic byproducts85 – 95%70 – 80%High (Multi-gram)
Flash Chromatography (Deactivated Silica)Imines, primary amines, neutrals60 – 75%90 – 95%Medium
HCl Salt Crystallization All non-basic/neutral impurities70 – 85%>98%High (Multi-gram)

🧪 Step-by-Step Experimental Methodologies

Protocol 1: Alkaline Extraction (Pre-Purification)

Use this protocol immediately following synthesis to remove unreacted phenolic precursors.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar or slightly polar organic solvent (e.g., Chloroform or Ethyl Acetate) at a ratio of 10 mL solvent per gram of crude material[4].

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1N NaOH (aq).

  • Agitation: Stopper and invert gently, venting frequently to release pressure.

  • Separation: Allow the phases to separate. The phenolic impurities will partition into the aqueous layer as water-soluble sodium phenolates.

  • Iteration: Drain the aqueous layer and repeat the NaOH wash two additional times to ensure complete removal of phenols.

  • Neutralization: Wash the organic layer once with distilled water, followed by brine, to neutralize the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enriched benzoxazine oil.
    
Protocol 2: Hydrochloride Salt Crystallization & Free-Basing

Use this protocol for absolute purification of the enriched oil.

  • Preparation: Dissolve the enriched 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine oil in a minimum volume of anhydrous diethyl ether (approx. 5 mL/g).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (

    
     or Ar).
    
  • Precipitation: Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether. A white to off-white precipitate of the benzoxazine hydrochloride salt should begin to form immediately.

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration (The Self-Validating Step): Filter the precipitate rapidly through a Büchner funnel, washing the filter cake with ice-cold anhydrous diethyl ether. Neutral impurities remain highly soluble in the ether filtrate, leaving only the pure protonated amine on the frit.

  • Free-Basing: To recover the free base, suspend the pure salt in dichloromethane (

    
    ) and add saturated aqueous 
    
    
    
    dropwise until the aqueous phase reaches pH 8–9.
  • Final Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and evaporate to yield the ultra-pure 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine as a clear, viscous oil.
    

📚 References

  • Benchchem - 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis and Properties.

  • Thieme Connect - Stereoselective Reduction of Imino Groups in Benzoxazines.

  • Chinese Journal of Chemistry - Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines.

  • ACS Publications - Combination of Polyethylenimine and Vanillin-Based Benzoxazine.

Sources

overcoming catalyst poisoning in benzoxazine hydrogenation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in Benzoxazine Hydrogenation Reactions

Introduction: The "Hidden" Deactivation Mechanisms

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Process Chemists

In the synthesis of bioactive amines, the reductive ring-opening (hydrogenolysis) of 1,3-benzoxazines is a pivotal step. You are likely aiming to cleave the benzylic C–O bond to generate


-substituted-2-hydroxybenzylamines  (Mannich bases).

While Palladium on Carbon (Pd/C) is the industry standard for this transformation, it is notoriously susceptible to deactivation in this specific chemical environment. The failure mode is rarely simple "fouling." Instead, it is often a competitive inhibition loop driven by the basicity of your product and the thermal instability of your substrate.

This guide moves beyond generic advice. It treats your reaction as a dynamic system where the catalyst surface must be actively protected from the species you are generating.

Module 1: Diagnostic Troubleshooting (FAQ)

Use this section to identify if poisoning is your root cause.

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't restart it. Is this poisoning?

Answer: Yes, this is the hallmark of product inhibition (a form of reversible poisoning).

  • The Mechanism: As the reaction proceeds, the concentration of the product (a secondary amine) increases. This amine is a stronger Lewis base than the benzoxazine substrate. It competitively binds to the Pd active sites, effectively "choking" the catalyst.

  • The Test: Filter a small aliquot of the stalled reaction. Add fresh catalyst to this filtrate and repressurize. If it still doesn't proceed, the solution contains a soluble poison (likely the amine product itself acting as an inhibitor).

  • The Fix: You cannot simply add more catalyst to overcome strong inhibition. You must change the solvent environment (see Module 3).

Q2: The catalyst looks "gummy" or clumped after filtration. What happened?

Answer: You have likely triggered Thermal Ring-Opening Polymerization (ROP) .[1]

  • The Cause: Benzoxazines are thermally unstable. If your hydrogenation temperature is too high (>80°C) or if local hot-spots occur, the oxazine ring opens thermally before it can be hydrogenated. This forms phenolic oligomers (polybenzoxazines) that physically coat and encapsulate the Pd/C particles.

  • The Verdict: This is irreversible fouling . The catalyst cannot be regenerated.

  • Prevention: Lower the reaction temperature and ensure vigorous stirring to prevent hot-spots.

Q3: I see rapid deactivation even at low conversion (<10%).

Answer: Check your feedstock purity .

  • The Culprit: Benzoxazines are synthesized from phenols, amines, and formaldehyde.[2][3][4] Residual formaldehyde (often present as paraformaldehyde oligomers) can decarbonylate on Pd surfaces to form CO, a potent poison. Residual sulfur (if thiols were used in upstream steps) is also fatal to Pd.

  • The Protocol: Perform a "Clean Feed" wash (see Module 2) before hydrogenation.

Module 2: The "Clean Feed" Protocol (Pre-Reaction)

Never hydrogenate crude benzoxazine directly from a Mannich condensation without this purification step.

Objective: Remove catalyst poisons (unreacted amines, formaldehyde, sulfur) before they enter the reactor.

ContaminantSourceRemoval Strategy
Free Amines Unreacted starting materialWash organic layer with 1M HCl (if benzoxazine is acid-stable*) or 5% NaHCO₃ (if amine is acidic).
Formaldehyde Paraformaldehyde residueWash with saturated NaHSO₃ (sodium bisulfite) . This forms a water-soluble adduct with formaldehyde.
Sulfur/Thiols Reagents/SolventsTreat organic phase with activated charcoal (not Pd/C) for 30 mins, then filter.

*Note: Some benzoxazines hydrolyze in strong acid. Test stability on a small scale first.

Module 3: Reaction Optimization (The Resilient System)

To prevent product inhibition, you must modify the chemical environment to "hide" the amine product from the catalyst.

Strategy A: The "Acid Scavenger" Mode (Recommended)

By running the reaction in an acidic medium, you protonate the product amine immediately upon formation. The resulting ammonium salt (


) cannot coordinate effectively to the Pd surface.
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 1.1 equivalents of HCl/AcOH.

  • Benefit: Prevents N-coordination poisoning.

  • Caution: Ensure your benzoxazine does not hydrolyze (break down to phenol + amine + formaldehyde) faster than it hydrogenates.

Strategy B: The "High-Pressure" Override

If acid is not tolerated, you must outcompete the poison with hydrogen.

  • Pressure: Increase H₂ pressure to >50 bar (700 psi).

  • Effect: Increases the surface coverage of hydrogen relative to the amine poison.

Strategy C: Catalyst Switch

If Pd/C continues to fail, switch to a less oxophilic/aminophilic metal.

  • Alternative: Pt/C (Platinum on Carbon) is often more resistant to amine poisoning than Palladium.

  • Alternative: Raney Nickel (requires higher pressure/temp but is robust against amine poisoning).

Module 4: Visualizing the Poisoning Pathway

The following diagram illustrates the competition between the desired hydrogenation path and the two primary failure modes: Product Inhibition and Polymerization Fouling .

Benzoxazine_Hydrogenation Substrate Benzoxazine (Substrate) Pd_Surface Pd Active Site Substrate->Pd_Surface Adsorption Polymer Polybenzoxazine (Encapsulation) Substrate->Polymer Thermal (>80°C) Ring Opening Complex_H2 Pd-H Species Pd_Surface->Complex_H2 + H2 Product 2-Hydroxybenzylamine (Product) Complex_H2->Product Hydrogenolysis (C-O Cleavage) Ammonium Ammonium Salt (Non-Poisoning) Product->Ammonium + Acid (AcOH) (Protects Catalyst) Poisoned_Site Pd-N Complex (Deactivated) Product->Poisoned_Site Strong N-Binding (Competitive Inhibition) Polymer->Pd_Surface Physical Fouling

Caption: Figure 1. Kinetic competition between productive hydrogenation (Green) and catalyst deactivation pathways (Red). Acidic conditions divert the product into a non-binding ammonium state.

Module 5: Experimental Protocol

Standard Operating Procedure: Acid-Promoted Hydrogenolysis

Scope: Reductive ring-opening of 1,3-benzoxazines to


-substituted-2-hydroxybenzylamines.

Reagents:

  • Substrate: Purified 1,3-Benzoxazine (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (dry basis, 5-10 mol% loading)

  • Solvent: Ethanol (absolute)[3]

  • Additive: Acetic Acid (1.5 - 2.0 equiv) or HCl (1.1 equiv, if stable)

Step-by-Step Workflow:

  • Feed Preparation:

    • Dissolve benzoxazine in Ethanol.

    • Add Acetic Acid. Note: The solution may warm slightly.

    • Critical Check: Verify solution clarity. If cloudy, filter through a 0.45µm PTFE filter to remove oligomers.

  • Catalyst Charging:

    • Place reaction vessel under

      
       flow.
      
    • Add Pd/C carefully (wet with small amount of water or toluene first if using dry catalyst to prevent ignition).

    • Add the substrate solution to the catalyst slurry.

  • Reaction:

    • Purge vessel:

      
       (3x) 
      
      
      
      Vacuum
      
      
      
      
      (3x).
    • Pressurize to 3-5 bar (45-75 psi) . Note: Higher pressure is better to outcompete amine binding.

    • Temperature: 25°C - 40°C . Do not exceed 50°C to avoid polymerization.

    • Stirring: Maximum RPM (1000+) to eliminate mass transfer limitations.

  • Work-up (Catalyst Recovery):

    • Filter warm through Celite®.

    • Wash filter cake with Ethanol.

    • Neutralization: The filtrate contains the acetate/chloride salt of your product. Neutralize with saturated

      
       to liberate the free amine, then extract with Ethyl Acetate.
      

References

  • BenchChem. (2025). Troubleshooting Pd/C Catalyst Poisoning in Amine Synthesis. Retrieved from 5

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from 6

  • Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from 7

  • National Institutes of Health (PMC). (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Retrieved from 8

  • International Journal of Scientific & Technology Research. (2014). An Alternative Synthetic Approach For 1,3-Benzoxazine Derivatives. Retrieved from 9[3]

Sources

removing unreacted aldehydes from benzoxazine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Purity Defines Performance

Welcome to the technical support hub. If you are here, you likely have a crude benzoxazine monomer that either smells strongly of formaldehyde or is showing erratic polymerization kinetics (DSC exotherms shifting unexpectedly).

In benzoxazine synthesis (Mannich condensation of phenol, amine, and formaldehyde), unreacted aldehydes are not just impurities—they are active contaminants .

  • Formaldehyde acts as a volatile toxicant and can generate voids during curing.

  • Aromatic aldehydes (if using substituted starting materials) can act as chain terminators or plasticizers.

This guide prioritizes ring stability . The oxazine ring is thermodynamically unstable in acidic media. Standard aldehyde removal techniques (like acidic washes) will hydrolyze your product back to the starting phenol and amine. The protocols below are engineered to maintain a basic/neutral pH environment.

Module 1: The Chemical Extraction (Sodium Bisulfite Method)

Best For: Removing aromatic aldehydes or stubborn aliphatic aldehydes from liquid monomers or solution-based synthesis.

The Science: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a water-soluble sulfonate adduct (bisulfite addition compound).[1]
Critical Risk:  Bisulfite solutions are naturally acidic (

). Prolonged exposure will open the benzoxazine ring. You must neutralize immediately.
Protocol 1.0: The "Buffered" Bisulfite Wash
StepActionTechnical Rationale
1 Dissolution Dissolve crude benzoxazine in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible (hydrolysis risk).
2 The Trap Add Saturated Aqueous Sodium Bisulfite (

)
. Use a 1:1 volume ratio relative to the organic phase.
3 Contact Shake vigorously for no more than 2-3 minutes .
4 Separation Rapidly separate the layers. The aldehyde is now in the aqueous (top) layer.
5 The Save (Crucial) Immediately wash the organic layer with Saturated Sodium Bicarbonate (

)
.
6 Polishing Wash with Brine (

) to remove trapped water.
7 Drying Dry over

, filter, and rotary evaporate.
Visual Workflow: Bisulfite Extraction

BisulfiteProtocol Start Crude Benzoxazine (Dissolved in DCM) Bisulfite Add Sat. NaHSO3 (Aldehyde Trap) Start->Bisulfite Dissolve Sep1 Phase Separation (Remove Aqueous Top) Bisulfite->Sep1 Shake 2 mins Risk CRITICAL STEP: Acidic Residue Present Sep1->Risk Organic Layer Bicarb Add Sat. NaHCO3 (Neutralize pH > 7) Risk->Bicarb IMMEDIATE Dry Dry (MgSO4) & Evaporate Bicarb->Dry Neutralized Final Purified Monomer Dry->Final

Figure 1: The Bisulfite Protocol emphasizing the critical neutralization step to prevent ring hydrolysis.

Module 2: The "Pharma-Grade" Fix (Recrystallization)

Best For: Solid monomers (e.g., Bisphenol-A based benzoxazine, BA-a) requiring >99% purity.

The Science: Aldehydes typically have much higher solubility in cold organic solvents than the benzoxazine monomer. Recrystallization excludes the aldehyde from the crystal lattice.

Solvent Selection Guide
Solvent SystemApplicationProsCons
Toluene General PurposeExcellent crystal growth; removes non-polar impurities.High boiling point; hard to remove last traces.
Acetone High PolarityGood for removing phenolic residues.High solubility loss (yield drops).
Ethanol Green ChemistryLow toxicity.Risk: Alcoholysis of the ring at reflux temp.
3:1 Toluene:Ethanol Recommended Balances solubility and impurity rejection.Requires careful cooling control.
Protocol 2.0: Thermal Recrystallization
  • Dissolution: Dissolve crude solid in the minimum amount of hot solvent (approx.

    
    ).
    
  • Filtration: If the solution is cloudy (paraformaldehyde polymers), filter while hot.

  • Cooling: Allow to cool to room temperature slowly, then move to

    
     (fridge).
    
  • Isolation: Filter crystals and wash with cold solvent (same as host solvent).

  • Vacuum Dry: Essential to remove solvent trapped in the lattice.

Module 3: Troubleshooting & FAQs

Q1: I used the bisulfite wash, and my product turned into a sticky, unworkable gum. What happened? Diagnosis: Acid-Catalyzed Hydrolysis. You likely left the benzoxazine in contact with the acidic bisulfite solution for too long, or you skipped the bicarbonate neutralization step. The oxazine ring opened, generating free phenols and amines, which are sticky and prone to oxidation. Fix: There is no easy chemical fix to re-close the ring in this state. You must repurify via column chromatography (Basic Alumina) to separate the hydrolyzed byproducts, or restart the synthesis.

Q2: My crude product smells like formaldehyde even after vacuum drying. Why? Diagnosis: Trapped Paraformaldehyde Oligomers. If you used paraformaldehyde, it can depolymerize and repolymerize within the benzoxazine matrix. Vacuum drying removes volatile monomeric formaldehyde (


), but not the solid oligomers.
Fix:  Dissolve the product in DCM and filter it through a fine frit or Celite. Paraformaldehyde is insoluble in DCM and will be removed as a white solid.

Q3: Can I use an acid wash (HCl) to remove unreacted amine? Answer: ABSOLUTELY NOT. Strong mineral acids will instantaneously hydrolyze the benzoxazine ring. If you have unreacted amine, use a mild acid wash like 5% Acetic Acid, but do it very quickly and at cold temperatures (


), followed immediately by a bicarbonate wash. A safer alternative is passing the solution through a plug of Silica Gel , which binds polar amines more tightly than the benzoxazine.

Q4: I have an emulsion during the water wash. How do I break it? Diagnosis: Surfactant Effect. Benzoxazines with long alkyl chains or free phenolic groups act as surfactants. Fix:

  • Add Brine (Saturated NaCl) to increase the ionic strength of the aqueous layer.

  • If that fails, filter the emulsion through a pad of Celite . The solid interface often breaks the emulsion.

Decision Matrix: Which Method Should I Use?

Use this logic flow to select the correct purification strategy for your specific synthesis.

DecisionTree Start Impurity Type? Type1 Volatile (Formaldehyde) Start->Type1 Type2 Non-Volatile (Aromatic Aldehyde) Start->Type2 Action1 Vacuum Oven (50°C, <10 mbar) Type1->Action1 Action2 Is Product Solid? Type2->Action2 SolidYes Yes Action2->SolidYes SolidNo No (Liquid/Oil) Action2->SolidNo Recryst Recrystallization (Toluene/Ethanol) SolidYes->Recryst Bisulfite Bisulfite Wash (+ NaHCO3 Neutralization) SolidNo->Bisulfite

Figure 2: Decision matrix for selecting the optimal purification method based on impurity type and physical state.

References

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (The foundational text on benzoxazine synthesis and ring stability).
  • Furigay, M. H., et al. (2018).[2] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).

  • Liu, J., et al. (2019). "Purification effects on the polymerization behavior of benzoxazine monomers." Polymer, 170, 1-10. (Demonstrates how impurities like aldehydes alter DSC exotherms).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Dihydrobenzoxazine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering oxidation issues in dihydrobenzoxazine synthesis.

Executive Summary: The Oxidation Challenge

In the synthesis of 3,4-dihydro-2H-1,3-benzoxazines (commonly referred to as benzoxazine monomers), oxidation is the primary antagonist to purity. While the target heterocycle is relatively stable, the reaction intermediates—specifically free phenols and electron-rich aminophenols—are highly susceptible to oxidative coupling and quinone formation.

These side reactions manifest as pink, red, or brown discolorations in what should be a colorless or pale yellow product. This guide provides a root-cause analysis and validated protocols to eliminate these oxidative pathways.

Mechanistic Insight: Where Does Oxidation Occur?

To prevent oxidation, you must understand its origin. The standard Mannich condensation (Phenol + Amine + Formaldehyde) involves multiple equilibria.

The Danger Zones
  • Phenolic Oxidation: Residual phenolic starting materials or intermediates can oxidize to quinones or quinone methides upon exposure to air, especially under basic conditions or high temperatures. This is the most common cause of "pinking."

  • Oxidative Coupling: Radical-mediated coupling of phenols leads to dimers (linked via methylene bridges or direct aryl-aryl bonds), which are difficult to separate from the monomer.

  • Dehydrogenation: In rare cases, particularly with metal catalysts or extreme heat, the dihydrobenzoxazine ring itself can oxidize to the fully aromatic 2H-1,3-benzoxazine or hydrolyze and oxidize to a Schiff base.

Visualizing the Pathway

The following diagram maps the target synthesis against the oxidative side-reactions.

BenzoxazineOxidation Start Phenol + Amine + Formaldehyde Inter Mannich Base Intermediate Start->Inter Condensation Quinone Quinones (Pink/Red Impurity) Start->Quinone O2 / Heat (Phenol Oxidation) Target 3,4-Dihydro-2H- 1,3-Benzoxazine (Target) Inter->Target Ring Closure Dimer Oxidized Dimers (Oligomers) Inter->Dimer Radical Coupling Schiff Schiff Base (Hydrolysis/Oxidation) Target->Schiff H2O / O2 (Ring Opening)

Figure 1: Reaction pathway contrasting the target ring closure with oxidative side branches (red dashed lines).

Troubleshooting & Prevention Guides

Module A: Reaction Environment (Prevention)

Q: My reaction mixture turns dark brown within 30 minutes. Why? A: This indicates rapid aerobic oxidation of the phenol or amine.

  • The Fix: You must rigorously exclude oxygen.

    • Sparging: Sparge reaction solvents with Nitrogen (N2) or Argon for at least 15 minutes before adding reagents.

    • Headspace: Maintain a positive pressure of inert gas throughout the reflux.

    • Solvent Choice: Avoid ethers (THF, Dioxane) that have not been tested for peroxides. Peroxides act as radical initiators for oxidative coupling. Use fresh, anhydrous toluene or ethanol.

Q: Does the stoichiometry affect oxidation? A: Yes.

  • The Issue: Excess phenol is the primary source of quinone formation.

  • The Fix: Use a slight excess of formaldehyde (2.05 - 2.1 equivalents) and amine (1.05 equivalents) relative to the phenol. This forces the consumption of the phenol into the benzoxazine ring, leaving no "fuel" for oxidation.

Module B: Workup & Purification (The Cleanup)

Q: The crude product is pink. How do I remove the color? A: The pink color is likely a quinone derivative. Standard recrystallization often fails to remove it because quinones can co-crystallize.

  • Protocol: The Basic Wash (Critical Step)

    • Dissolve the crude residue in a non-polar solvent (e.g., Dichloromethane or Chloroform).

    • Wash 3x with cold 1N NaOH (or 3N NaOH for stubborn phenols). The base deprotonates unreacted phenols/quinones, making them water-soluble.

    • Wash with distilled water until neutral pH.

    • Dry over MgSO4 and evaporate.

    • Why this works: Benzoxazine rings are stable to mild base, but phenols/quinones are pulled into the aqueous phase [1].

Q: I still see impurities after the NaOH wash. A: You likely have oligomers (dimers).

  • The Fix: Recrystallization or Column Chromatography.

    • Recrystallization: Use Ethanol or a Toluene/Hexane mix.[1] If the impurity persists, add activated charcoal during the hot filtration step to adsorb colored species.

    • Chromatography: Silica gel column eluting with Hexane:Ethyl Acetate (e.g., 10:1 to 3:1). Note: Some benzoxazines hydrolyze on acidic silica; neutralize the silica with 1% Triethylamine if degradation occurs [2].

Advanced Protocol: The "Oxidation-Proof" Step-Wise Route

For highly sensitive substrates (e.g., electron-rich phenols like naphthols), the one-pot Mannich reaction is prone to side reactions. The Step-Wise Reductive Method is far more robust against oxidation.

Methodology

This route avoids the unstable "Mannich base" equilibrium by locking the amine onto the aldehyde first.

StepReagentsConditionsMechanism
1. Imine Formation Salicylaldehyde + Primary AmineEthanol, RT, 2hCondensation to form Schiff Base (Yellow solid).
2. Reduction Imine + NaBH4Methanol, 0°C -> RTReduction to Aminophenol (Colorless). Stable intermediate.
3. Ring Closure Aminophenol + Formaldehyde (or CH2Br2)Toluene/Ethanol, RefluxCyclization to Dihydrobenzoxazine.

Why this minimizes oxidation:

  • Step 2 is a reduction.[1] Any quinones formed are reduced back to phenols/hydroquinones.

  • The intermediate aminophenol is purified before the final ring closure, removing colored impurities early [3].

Troubleshooting Matrix

Use this decision tree to diagnose specific issues in your current workflow.

Troubleshooting Problem Problem: Impure/Colored Product Color Is the product Pink/Red? Problem->Color Melting Is the Melting Point Low/Broad? Color->Melting No Phenol Cause: Phenol Oxidation (Quinones) Color->Phenol Yes Oligomer Cause: Oligomers/Dimers Melting->Oligomer Yes White Is the product White but impure? Melting->White No Wash Solution: Wash DCM layer with 3N NaOH Phenol->Wash Temp Solution: Lower Rxn Temp (<90°C) or Reduce Time Oligomer->Temp Hydrolysis Cause: Ring Opening (Hydrolysis) White->Hydrolysis Dry Solution: Dry Solvents, Avoid Acidic Workup Hydrolysis->Dry

Figure 2: Diagnostic logic for identifying and resolving impurity issues.

Validated Experimental Protocol (Low-Oxidation Method)

Target: 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine (Standard Model)

  • Preparation:

    • Flame-dry a 250mL 3-neck round bottom flask.

    • Equip with a reflux condenser, N2 inlet, and magnetic stir bar.

    • Solvent: Mix 1,4-Dioxane and Ethanol (1:1 ratio). Sparge with N2 for 20 mins.

  • Reaction:

    • Add Paraformaldehyde (2.2 eq) to the solvent. Stir.

    • Add Aniline (1.05 eq) dropwise. Stir 10 mins.

    • Add Phenol (1.0 eq) in one portion.

    • Heat to 90°C (Do not hard reflux if possible) for 4-6 hours under N2 positive pressure.

  • Workup (The "Clean" Method):

    • Cool to room temperature.[2]

    • Evaporate solvent under reduced pressure.[1][2]

    • Dissolve residue in Dichloromethane (DCM) (10 mL/g product).

    • Wash 1: 3N NaOH (2 x 20 mL). Removes unreacted phenol/quinones.

    • Wash 2: Distilled Water (2 x 20 mL).

    • Wash 3: Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na2SO4 (Sodium Sulfate).[3]

  • Isolation:

    • Evaporate DCM.

    • Recrystallize the resulting solid from Ethanol (warm to dissolve, cool slowly to 4°C).

    • Filter and dry in a vacuum oven at 40°C.

Expected Result: White crystalline needles. No pink hue.

References

  • Solvent Effects & Purification: Morasch, B. L. G., & Wiggins, J. S. (2023). Evaluating Solvent Effect in the Synthesis of Aromatic Diamine-Based Polybenzoxazines. SAMPE. Link

  • Chromatographic Purification: Lochab, B., et al. (2012). Preparation of High Purity Samples... of Highly Purified Benzoxazine Monomers. ResearchGate. Link

  • Step-Wise Synthesis (Reductive Route): Iskander, M. N., & Andrews, P. R. (1994). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. Journal of Chemical Education. Link

  • Oxidation Mechanisms: Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society. Link

  • Alternative Green Synthesis: Comí, M., et al. (2013). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer. Polymer Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Characteristic FTIR Bands of 1,4-Benzoxazine Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds and high-performance polymers. For scientists working with these molecules, Fourier-transform infrared (FTIR) spectroscopy is an essential, first-line technique for structural verification. This guide provides an in-depth analysis of the characteristic FTIR vibrational bands of the 1,4-benzoxazine ring system, offering a comparative look at how substituents can influence the spectral data.

The Vibrational Signature of the 1,4-Benzoxazine Core

The power of FTIR spectroscopy lies in its ability to detect the vibrational frequencies of chemical bonds within a molecule. These vibrations are unique to specific functional groups and their local chemical environment, providing a distinct "fingerprint" for the compound. In the 1,4-benzoxazine ring system, the key structural features that give rise to its characteristic IR spectrum are the N-H group (in unsubstituted or mono-substituted amines), the aromatic benzene ring, the C-O-C ether linkage, and the C-N amine bond within the oxazine ring.

Deciphering the Spectrum: Key Vibrational Modes

The interpretation of an FTIR spectrum involves assigning observed absorption bands to specific molecular vibrations. For the 1,4-benzoxazine nucleus, several key regions of the spectrum are of high diagnostic value:

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of medium-intensity bands in the 1600-1490 cm⁻¹ region.[1][2][3][4][5] The number and exact position of these bands can be influenced by the substitution pattern on the aromatic ring. For instance, a band around 1500 cm⁻¹ is often characteristic of a tri-substituted benzene ring in a benzoxazine structure.[2][6]

  • C-O-C Asymmetric and Symmetric Stretching: The ether linkage is a defining feature of the oxazine ring. A strong and characteristic band corresponding to the asymmetric C-O-C stretching vibration is typically observed in the range of 1290-1205 cm⁻¹.[1][2][3][4][5][6][7] A corresponding symmetric C-O-C stretching band can be found at lower frequencies, often around 1017-1034 cm⁻¹.[1][2][6]

  • C-N-C Stretching: The stretching of the C-N-C bond within the oxazine ring is another important diagnostic peak, often appearing around 1215-1150 cm⁻¹.[3][5][7]

  • Oxazine Ring Vibrations: A characteristic band in the 964-905 cm⁻¹ range is often attributed to vibrations of the oxazine ring itself.[2][3][5][6][7] The disappearance of this band is a key indicator of the ring-opening polymerization of benzoxazine monomers.[6][8][9]

The Impact of Substituents on FTIR Spectra

The electronic and steric nature of substituents on the 1,4-benzoxazine ring system can cause noticeable shifts in the vibrational frequencies of the core structure. Understanding these shifts is crucial for the correct interpretation of the spectra of novel derivatives.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Observations and Influence of Substituents
Aromatic C=C Stretching1600-1490The intensity and position of these bands are sensitive to the electronic properties of the substituents on the aromatic ring.
C-O-C Asymmetric Stretching1290-1205This strong band is a reliable indicator of the oxazine ring. Its position can be subtly affected by the electronic nature of substituents.
C-N-C Stretching1215-1150This band helps to confirm the presence of the heterocyclic amine structure.
Oxazine Ring Vibration964-905The presence of this band is a strong indicator of an intact oxazine ring. Its absence in a polymerized sample is a key diagnostic feature.

Experimental Protocol for High-Quality FTIR Analysis

To obtain reliable and reproducible FTIR data for 1,4-benzoxazine compounds, a standardized experimental approach is recommended. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Step-by-Step Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid or liquid 1,4-benzoxazine sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Visualizing the Key Vibrational Bonds

The following diagram illustrates the fundamental structure of the 1,4-benzoxazine ring and highlights the bonds responsible for its characteristic infrared absorptions.

Caption: Key vibrational bonds in the 1,4-benzoxazine ring system.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural elucidation of 1,4-benzoxazine derivatives. A thorough understanding of the characteristic absorption bands for the aromatic C=C bonds, the C-O-C ether linkage, the C-N-C amine, and the oxazine ring vibrations provides a solid foundation for the confident identification and characterization of these important heterocyclic compounds. By comparing the spectra of new derivatives to established data, researchers can quickly verify the successful synthesis of their target molecules.

References

  • Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education. [Link]

  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. PubMed. [Link]

  • Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. ResearchGate. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]

  • Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. SpringerLink. [Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing. [Link]

  • FTIR spectra of benzoxazine monomers. ResearchGate. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • FTIR spectra of benzoxazine monomers. ResearchGate. [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing). [Link]

  • FTIR spectra of polybenzoxazine blends containing 50%-50% of poly(PSB-a) -Type 1–4. ResearchGate. [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. ijstr.org. [Link]

Sources

Comparative Efficacy Guide: 3-Phenyl-1,4-Benzoxazine vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly driven by mutations in bacterial targets like gyrA (DNA gyrase) and the emergence of multi-drug resistant (MDR) Acinetobacter baumannii and Mycobacterium tuberculosis, necessitates the development of novel pharmacophores. The 1,4-benzoxazine core is widely recognized as a "biologically privileged" scaffold in medicinal chemistry[1]. Specifically, 3-phenyl-1,4-benzoxazine derivatives have demonstrated potent antibacterial properties by engaging targets that orthologously bypass standard resistance mechanisms[1].

While standard fluoroquinolones (e.g., Ciprofloxacin) and β-lactams (e.g., Amoxicillin) face heavy efflux pump clearance and target-site mutations, 3-phenyl-1,4-benzoxazines operate via dual mechanisms:

  • Topoisomerase II / IV Inhibition: They stabilize the covalent enzyme-DNA cleavage complex, leading to double-strand breaks, but interact with different binding pocket residues than fluoroquinolones[2].

  • MenB Inhibition: In M. tuberculosis, these derivatives inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a critical enzyme in menaquinone biosynthesis[3].

Pathway Visualization: Mechanism of Action

MOA BactDNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV (Target Enzyme) BactDNA->Gyrase Binds Cleavage DNA Cleavage Complex (Transient State) Gyrase->Cleavage Cleaves Relig DNA Religation (Normal Cell Cycle) Cleavage->Relig Normal Pathway Stalled Stabilized Cleavage Complex (Stalled Replication Fork) Cleavage->Stalled Inhibition of Religation Benzoxazine 3-phenyl-1,4-benzoxazine (Novel Inhibitor) Benzoxazine->Cleavage Stabilizes (Variant Pocket) Cipro Ciprofloxacin (Standard Antibiotic) Cipro->Cleavage Stabilizes (Standard Pocket) CellDeath Bacterial Cell Death (Double-Strand Breaks) Stalled->CellDeath Apoptosis-like cascade

Caption: Comparative mechanism of action showing how 3-phenyl-1,4-benzoxazine and Ciprofloxacin stabilize the DNA cleavage complex.

Quantitative Efficacy Data: IC50 and MIC Comparisons

To objectively evaluate the therapeutic window of 3-phenyl-1,4-benzoxazine derivatives, we must benchmark their half-maximal inhibitory concentration (IC50) at the enzymatic level and their Minimum Inhibitory Concentration (MIC) at the whole-cell level against clinical standards[4].

Note: Data represents synthesized ranges from recent structure-activity relationship (SAR) studies on optimized derivatives.

Compound ClassTarget OrganismPrimary Target EnzymeIC50 (µM)MIC (µg/mL)Reference StandardStandard IC50 (µM)Standard MIC (µg/mL)
3-phenyl-1,4-benzoxazine Acinetobacter baumannii (MDR)DNA Gyrase / Topo IV0.28 - 6.8016.0 - 64.0Ciprofloxacin 0.5 - 1.2>64.0 (Resistant)
1,4-benzoxazine (MenB optimized) Mycobacterium tuberculosis (H37Rv)MenB Synthase4.50 - 15.00.60 - 6.25Isoniazid N/A (Prodrug)0.05 - 0.20
Benzoxazine-2,3-dione Escherichia coliDNA Gyrase8.3412.5 - 25.0Amoxicillin ~5.04.0 - 8.0

Causality Insight: The IC50 values of the benzoxazine core against MenB vary only 4-5 fold, yet their whole-cell MIC values fluctuate dramatically based on the C3-phenyl substitution[3]. This discrepancy indicates that the C3-phenyl group is not just an enzymatic pharmacophore, but a critical lipophilic driver for penetrating the thick, mycolic acid-rich mycobacterial cell wall[1].

Self-Validating Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by compound precipitation or solvent toxicity.

Protocol A: In Vitro DNA Gyrase Supercoiling Assay (IC50 Determination)

This assay measures the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by bacterial DNA gyrase[5].

  • Reaction Master Mix Preparation: Combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol. Causality: ATP is strictly required; omitting ATP in a control lane validates that the observed supercoiling is enzymatically driven, not an artifact of DNA condensation.

  • Compound Titration: Prepare serial dilutions of 3-phenyl-1,4-benzoxazine in 100% DMSO. Add to the master mix such that the final DMSO concentration is ≤5%. Causality: Higher DMSO concentrations denature DNA gyrase. A 5% DMSO-only vehicle control must be run to establish baseline enzyme activity.

  • Enzyme & Substrate Addition: Add 0.5 µg of relaxed pBR322 DNA and 1 U of E. coli DNA gyrase. Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding 30% sucrose, 0.5% SDS, and 0.25 mg/mL bromophenol blue. Run on a 1% agarose gel at 80V for 2 hours.

  • Quantification: Stain with ethidium bromide. Use densitometry to quantify the supercoiled DNA band. Calculate the IC50 using non-linear regression (GraphPad Prism).

Protocol B: Resazurin-Based Broth Microdilution (MIC Determination)

Standard OD600 readings can be skewed by the precipitation of highly lipophilic benzoxazine derivatives. Using resazurin (Alamar Blue) provides a colorimetric, self-validating metabolic readout.

  • Inoculum Preparation: Grow bacterial strains (e.g., A. baumannii) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust to 0.5 McFarland standard (1.5 × 10^8 CFU/mL), then dilute 1:100.

  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the benzoxazine derivative (range: 0.125 to 128 µg/mL). Include a Ciprofloxacin positive control and a media-only sterility control.

  • Incubation & Resazurin Addition: Add the bacterial inoculum. Incubate for 18 hours at 37°C. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is visually determined as the lowest concentration well that remains strictly blue.

Workflow Visualization: Assay Integration

Workflow cluster_0 In Vitro Enzyme Assay (IC50) cluster_1 Whole-Cell Assay (MIC) Prep Compound Preparation (Benzoxazine & Standards) Enzyme Incubate with DNA Gyrase + Relaxed pBR322 DNA Prep->Enzyme Broth Broth Microdilution (Muller-Hinton Broth) Prep->Broth Gel Agarose Gel Electrophoresis (Separate Supercoiled DNA) Enzyme->Gel Quant Densitometric Quantification (Calculate IC50) Gel->Quant Analysis Comparative Efficacy Profiling (SAR Optimization) Quant->Analysis Data Integration Inoculate Inoculate Bacterial Strains + Resazurin Dye Broth->Inoculate Read Colorimetric Readout (Calculate MIC) Inoculate->Read Read->Analysis Data Integration

Caption: Integrated experimental workflow for validating target-specific IC50 and whole-cell MIC.

Structure-Activity Relationship (SAR) Insights

The superiority of specific 3-phenyl-1,4-benzoxazines over standard antibiotics in MDR strains is heavily dictated by their SAR profile[5]:

  • The C3-Phenyl Group: Introduces necessary steric bulk that prevents the molecule from being a substrate for standard bacterial efflux pumps (e.g., AdeABC in A. baumannii). It also drastically increases the partition coefficient (LogP), allowing the molecule to cross lipid-rich cell walls[1].

  • Heteroatom Core (N and O): The nitrogen at position 4 acts as a crucial hydrogen bond donor, while the oxygen at position 1 acts as a hydrogen bond acceptor. This dual capability allows the core to anchor tightly into the mutated gyrA binding pocket where Ciprofloxacin fails[2].

Conclusion

3-phenyl-1,4-benzoxazine derivatives represent a highly viable, biologically privileged alternative to standard antibiotics. While their baseline IC50 values may occasionally trail behind optimized standards like Ciprofloxacin in wild-type strains, their ability to maintain low MICs against MDR variants and bypass traditional resistance mechanisms makes them critical lead compounds for next-generation drug development.

References

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Semantic Scholar. Available at:[Link]

  • Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. National Institutes of Health (PMC). Available at: [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Phytojournal. Available at: [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. National Institutes of Health (PMC). Available at:[Link]

Sources

crystal structure analysis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

[1][2][3]

Executive Summary

This guide provides a technical roadmap for the structural characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70310-30-4). Unlike its rigid 1,3-benzoxazine counterparts used in polymer science, this 1,4-isomer often presents as a viscous oil or low-melting solid in its native state, posing unique challenges for X-ray diffraction (XRD). This document compares the target molecule against key structural alternatives and details the derivatization-crystallization workflow required to obtain high-fidelity structural data.

Part 1: Structural Landscape & Comparative Analysis

In drug discovery, the 1,4-benzoxazine core is a "privileged scaffold" due to its ability to mimic peptide turns and interact with diverse biological targets (e.g., potassium channels, serotonin receptors). However, its conformational flexibility differs significantly from related isomers.

Comparative Matrix: Target vs. Alternatives
FeatureTarget: 1,4-Benzoxazine Alt 1: 1,3-Benzoxazine Alt 2: 2H-1,4-Benzoxazin-3-one
Chemical Structure 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine3-phenyl-3,4-dihydro-2H-1,3-benzoxazine3-phenyl-2H-1,4-benzoxazin-3(4H)-one
Ring Conformation Half-Chair / Sofa (Flexible)Distorted Semi-Chair (Rigid)Planar (Conjugated)
Physical State (RT) Viscous Oil / Low MP SolidCrystalline SolidCrystalline Solid
Chirality C3 is a chiral centerN/A (Achiral if N-subst.)[1][2][3]Achiral (Planar)
Primary Analysis NMR (Native), XRD (Derivative)XRD (Native)XRD (Native)
Key Interaction H-bond donor (NH) & acceptor (O)Ring-opening polymerizationAmide stacking (

-

)
Structural Insight: The "Oil" Problem

Research indicates that 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically isolates as a viscous oil or amorphous gum [1, 2]. This is attributed to the conformational mobility of the heterocyclic ring (puckering) and the rotational freedom of the C3-phenyl group, which disrupts efficient crystal packing.

  • Solution: To determine the absolute configuration (e.g., R vs S enantiomers), researchers must synthesize crystalline derivatives, such as 4-acyl or 4-sulfonyl analogs, which lock the conformation and introduce heavy atoms for anomalous scattering.

Part 2: Representative Crystallographic Data

Since the parent molecule is difficult to crystallize, structural arguments are often grounded in its crystalline derivatives. Below is the crystallographic dataset for the 4-dichloroacetyl derivative , a standard surrogate for confirming the 1,4-benzoxazine core topology.

Table 1: Crystal Data for 4-(dichloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine [3]

ParameterValueSignificance
Crystal System MonoclinicCommon for organic small molecules (allows efficient packing).
Space Group

Centrosymmetric; indicates a racemic mixture in the unit cell.
Unit Cell (a) 15.105 ÅLong axis suggests stacking of the phenyl-benzoxazine planes.
Unit Cell (b) 6.269 ÅShort axis typically corresponds to the

-stacking direction.
Unit Cell (c) 16.084 Å
Angle (

)
103.79°Slight shear in the stacking layers.
Volume (V) 1479.1 ų
Z (Molecules/Cell) 4Standard for

.
Calculated Density ~1.44 g/cm³Higher than parent (~1.1 g/cm³) due to Cl atoms, aiding diffraction.

Critical Note: If your specific sample is the native amine and it crystallizes, expect a lower density (~1.2 g/cm³) and likely a different space group (


 or 

) if it is enantiopure.
Part 3: Experimental Workflow (Derivatization & Analysis)

To ensure scientific integrity, the following protocol transforms the "oily" target into a "diffraction-quality" solid.

Workflow Diagram

Gcluster_0Phase 1: Synthesis & Derivatizationcluster_1Phase 2: Crystallizationcluster_2Phase 3: AnalysisStartCrude 3-Phenyl-1,4-benzoxazine(Viscous Oil)ReactionN-Acylation(Et3N, DCM, 0°C -> RT)Start->ReactionReagentAcyl Chloride / Sulfonyl Chloride(e.g., Dichloroacetyl chloride)Reagent->ReactionWorkupAq. Workup & DryingReaction->WorkupSlowEvapSlow Evaporation(EtOH/Hexane or EtOAc/Pentane)Workup->SlowEvapCrystalSingle Crystal Growth(Needles/Prisms)SlowEvap->Crystal 24-72 hrsXRDSC-XRD Data Collection(Mo or Cu Source)Crystal->XRDSolveStructure Solution(Direct Methods)XRD->SolveRefineRefinement(R-factor < 5%)Solve->Refine

Caption: Logical workflow for converting the amorphous parent amine into a crystalline derivative for rigorous X-ray structural determination.

Step-by-Step Protocol
  • Derivatization (The "Locking" Step):

    • Dissolve 0.5 mmol of the crude 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine oil in anhydrous dichloromethane (DCM).

    • Add 1.2 eq. of triethylamine (base) and cool to 0°C.

    • Dropwise add 1.1 eq. of dichloroacetyl chloride or 4-bromobenzoyl chloride . The heavy atoms (Cl/Br) significantly enhance X-ray scattering power (

      
      ).
      
    • Mechanism: The lone pair on N4 attacks the carbonyl, forming a rigid amide bond. This eliminates the H-bond donor capability of N4 but creates a strong dipole that promotes lattice formation.

  • Crystallization (Vapor Diffusion Method):

    • Isolate the amide derivative (solid foam).

    • Dissolve in a minimal amount of "good" solvent (e.g., Ethyl Acetate or Acetone).

    • Place in a small vial, then place that vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).

    • Seal the outer jar. As pentane diffuses into the solution, saturation increases slowly, yielding high-quality prisms suitable for XRD.

  • Data Collection & Refinement:

    • Mount crystal at 100 K (cryo-cooling prevents thermal motion of the flexible oxazine ring).

    • Check for Disorder: The C2 and C3 atoms in the oxazine ring often show "puckering disorder" (envelope conformation flipping). Use split-site refinement if necessary.

    • Absolute Configuration: If using a chiral catalyst during synthesis, use the Flack parameter to confirm the enantiomer. A value near 0.0 indicates correct assignment; 1.0 indicates inversion.

Part 4: Conformational Analysis

The crystal structure will reveal the specific "pucker" of the heterocyclic ring.

  • Half-Chair Conformation: The N4 and C3 atoms typically lie out of the plane defined by the benzene ring and O1.

  • Equatorial vs. Axial: In the 3-phenyl derivative, the bulky phenyl group preferentially adopts the pseudo-equatorial position to minimize 1,3-diaxial steric clashes with the benzene ring protons.

  • Hydrogen Bonding:

    • Parent (Oil): Intermolecular N-H...O bonds are weak and disordered.

    • Derivative (Crystal): Packing is driven by weak C-H...O interactions and

      
      -
      
      
      stacking between the benzoxazine benzo-ring and the pendant phenyl ring (T-shaped or parallel-displaced).
References
  • Hu, X. P., et al. (2012). "Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines." Chinese Journal of Chemistry, 30(11), 2664–2668. Link[4]

    • Confirming the viscous oil n
  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships."[5] Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. Link

    • Foundational work on the conformation of the 3,4-dihydro-2H-1,4-benzoxazine ring.
  • Asian Journal of Chemistry. (2013). "Synthesis, Crystal Structure and Biological Activity of 4-dichloroacetyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine." Asian Journal of Chemistry, 25. Link[6]

    • Source of the specific unit cell parameters for the dichloroacetyl deriv
  • PubChem. "3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (Compound)."[6] National Library of Medicine. Link

    • General chemical and physical property verific

Comprehensive HPLC Retention Time Comparison Guide for Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazine derivatives represent a highly versatile class of compounds, spanning high-performance thermosetting polybenzoxazine resins, potent pharmaceutical agents (such as fluoroquinolone antibiotics), and complex natural secondary metabolites. High-Performance Liquid Chromatography (HPLC) serves as the analytical gold standard for evaluating their purity, monitoring ring-opening polymerization (ROP) kinetics, and isolating specific enantiomers.

This guide provides an objective, data-driven comparison of HPLC retention times (


) across various benzoxazine derivatives, detailing the mechanistic causality behind their chromatographic behavior and providing validated experimental protocols.

Causality in Chromatographic Behavior (E-E-A-T)

Understanding why different benzoxazine derivatives elute at specific times is critical for method development and troubleshooting. The retention mechanism in reversed-phase HPLC (RP-HPLC) is primarily dictated by the hydrophobic character of the substituents on the phenolic and amine arms of the oxazine ring.

  • Aliphatic Chain Unsaturation (Resin Monomers): In cardanol-based benzoxazines, the aliphatic tail dictates retention on a non-polar C18 column. The triene derivative possesses three double bonds, making its carbon chain more rigid and slightly more polar due to increased

    
    -electron density. Consequently, the triene interacts less strongly with the hydrophobic stationary phase and elutes significantly earlier than the fully saturated monoene derivative[1].
    
  • Ionizable Moieties & pH Sensitivity (Pharmaceuticals): Pharmaceutical benzoxazines, such as the antibiotic ofloxacin, contain ionizable carboxylic acid and piperazine groups. If the mobile phase pH is not strictly controlled, these groups exist in dynamic equilibrium between ionized and unionized states, leading to peak splitting or severe tailing. Lowering the pH (e.g., to 2.7) protonates these functional groups, ensuring a single, stable state that elutes predictably and sharply[2].

  • Stereoselective Inclusion (Chiral Derivatives): Benzoxazine enantiomers cannot be resolved on standard achiral columns. Their separation requires a chiral stationary phase (CSP), such as

    
    -cyclodextrin. The separation causality relies on the formation of transient diastereomeric inclusion complexes; the chiral cavity of the cyclodextrin selectively binds one enantiomer more tightly based on spatial orientation, resulting in distinct retention times[3].
    

Comparative HPLC Retention Time Data

The following table synthesizes quantitative retention data for distinct classes of benzoxazine derivatives under optimized chromatographic conditions.

Derivative ClassSpecific CompoundColumnMobile PhaseFlow RateRetention Time (

)
Ref
Cardanol Monomer Cardanol Triene BenzoxazineC18 (150 x 4 mm, 5 µm)ACN/Water/Acetic Acid (80:20:1)1.80 mL/min4.7 min[1]
Cardanol Monomer Cardanol Diene BenzoxazineC18 (150 x 4 mm, 5 µm)ACN/Water/Acetic Acid (80:20:1)1.80 mL/min6.5 min[1]
Cardanol Monomer Cardanol Monoene BenzoxazineC18 (150 x 4 mm, 5 µm)ACN/Water/Acetic Acid (80:20:1)1.80 mL/min10.7 min[1]
Pharmaceutical Ofloxacin (Fluoroquinolone)WATERS C18 (250 x 4.6 mm, 5 µm)ACN/MeOH/Water (pH 2.7) (40:40:20)1.0 mL/min2.55 min[2]
Natural Product Arcticoside (Metabolite)Kromasil 100-5-C18 (250 x 10 mm)22.5% ACN (0.1% Formic Acid)2.0 mL/min23.0 min[4]

Visualizing the Chromatographic Process

G A Benzoxazine Mixture Injection (Triene, Diene, Monoene) B C18 Stationary Phase (Hydrophobic Interaction) A->B C1 Triene Derivative (Lowest Hydrophobicity) tR = 4.7 min B->C1 Weakest Affinity C2 Diene Derivative (Medium Hydrophobicity) tR = 6.5 min B->C2 Moderate Affinity C3 Monoene Derivative (Highest Hydrophobicity) tR = 10.7 min B->C3 Strongest Affinity

Figure 1: Hydrophobicity-driven chromatographic separation of cardanol-based benzoxazines.

G S1 Select Chiral Column (β-Cyclodextrin) S2 Buffer Preparation (0.1% TEAA, pH 4.1) S1->S2 S3 Mobile Phase Tuning (Acetonitrile Ratio) S2->S3 S4 Isocratic Elution & UV Detection S3->S4

Figure 2: Step-by-step workflow for the chiral separation of benzoxazine enantiomers.

Validated Experimental Workflows

Protocol 1: Isocratic RP-HPLC for Cardanol-Based Benzoxazine Monomers

Objective: To separate and quantify the triene, diene, and monoene components of cardanol-based benzoxazine resins to ensure batch-to-batch polymerization consistency.

  • Step 1: Mobile Phase Preparation. Mix Acetonitrile, HPLC-grade Water, and Glacial Acetic Acid in an 80:20:1 (v/v/v) ratio.

    • Causality: The addition of acetic acid suppresses the ionization of any unreacted phenolic hydroxyl groups or trace impurities, preventing secondary interactions with the silica backbone and ensuring sharp peak shapes[1].

  • Step 2: System Setup. Equip the HPLC system with a C18 column (150 mm × 4 mm, 5 µm). Set the flow rate to 1.80 mL/min and maintain the column oven at ambient temperature (~25°C).

  • Step 3: Detection Parameters. Set the Diode Array Detector (DAD) to 280 nm.

    • Causality: This specific wavelength corresponds to the optimal

      
       transition of the aromatic ring inherent to the benzoxazine core, maximizing the signal-to-noise ratio[1].
      
  • Step 4: Injection & Self-Validation. Inject 20 µL of the sample. Validate the system suitability by calculating the resolution (

    
    ). The system is considered validated if the resolution between the triene (
    
    
    
    min) and diene (
    
    
    min) peaks is
    
    
    .
Protocol 2: Chiral Separation of Benzoxazine Enantiomers

Objective: To resolve enantiomeric mixtures of chiral benzoxazine derivatives for pharmacological or advanced material applications.

  • Step 1: Column Selection. Install a

    
    -cyclodextrin bonded chiral stationary phase (CSP).
    
    • Causality: The toroidal structure of

      
      -cyclodextrin allows for the formation of stereoselective inclusion complexes with the benzoxazine's aromatic rings, a mechanism impossible on standard C18 columns[3].
      
  • Step 2: Buffer Optimization. Prepare a mobile phase consisting of Acetonitrile and 0.1% Triethylammonium acetate (TEAA) buffer. Adjust the pH precisely to 4.1.

    • Causality: TEAA acts as a dynamic ion-pairing agent. It masks residual silanols on the silica support, preventing the nitrogen atom in the oxazine ring from causing peak tailing. The pH of 4.1 ensures optimal ionization balance for the enantiomeric separation[3].

  • Step 3: Elution & Monitoring. Run the system isocratically. Monitor the baseline carefully; note that increasing the TEAA volume ratio beyond 0.1% will decrease both the retention time and the resolution of the benzoxazine enantiomers[3].

References

  • Title: SYNTHESIS AND CHARACTERIZATION OF MONOFUNCTIONAL BENZOXAZINE FROM CARDANOL Source: Vietnam Journal of Science and Technology (vjs.ac.vn) URL: 1

  • Title: Simultaneous Estimation of Racecadotril and Ofloxacin by Reverse Phase High Performance Liquid Chromatography Method in Pharmaceutical Dosage Forms Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL: 2

  • Title: New Benzoxazine Secondary Metabolites from an Arctic Actinomycete Source: National Institutes of Health (nih.gov) URL: 5

  • Title: Separation of benzoxazine enantiomers on β-cyclodextrin bonded chiral stationary phases Source: ResearchGate (researchgate.net) URL: 3

  • Title: PREDICTION OF HPLC RETENTION FACTOR OF POTENTIAL ANTITUBERCULOTICS BY QSRR Source: Taylor & Francis (tandfonline.com) URL: 6

Sources

Publish Comparison Guide: UV-Vis Spectra of 3-Phenyl-Substituted Benzoxazines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 3-phenyl-substituted 1,3-benzoxazines. It is designed for researchers requiring precise optical characterization data for quality control, stability monitoring, and optoelectronic application development.

Executive Summary

3-phenyl-3,4-dihydro-2H-1,3-benzoxazines are bicyclic heterocyclic compounds widely used as precursors for high-performance thermosets (polybenzoxazines) and, increasingly, as bioactive scaffolds in medicinal chemistry.[1] Their UV-Vis absorption profile is a critical "fingerprint" for determining two key parameters: electronic conjugation status (influenced by substituents) and ring integrity (distinguishing the closed-ring monomer from the open-ring hydrolytic product).

This guide compares the spectral performance of the parent 3-phenyl benzoxazine against its electron-donating (EDG) and electron-withdrawing (EWG) substituted counterparts, establishing a standard for identifying purity and electronic transition energy.

Chemical Architecture & Optical Theory

The optical absorption of 3-phenyl-1,3-benzoxazine arises from the coupling between the fused benzene ring (Ring A) and the N-substituted phenyl ring (Ring B) through the heterocyclic oxazine nitrogen.

  • Primary Chromophore: The benzoxazine core exhibits characteristic

    
     transitions typical of substituted benzenes.
    
  • Auxochromic Effect: The Nitrogen atom acts as a bridge. The lone pair on the nitrogen participates in

    
     transitions and facilitates Intramolecular Charge Transfer (ICT) between Ring A and Ring B.
    
  • The "Ring-Open" Indicator: A key application of UV-Vis in this class is detecting the "ring-open" form (a Mannich base phenol). Ring opening restores a free phenolic hydroxyl group, causing a bathochromic shift and hyperchromic effect due to increased conjugation and hydrogen bonding capability.

Electronic Transition Pathway

The following diagram illustrates the structural logic governing the electronic transitions.

ElectronicTransitions cluster_shifts Spectral Shifts Substituent Substituent (R) (Para-position on N-Phenyl) N_LonePair Nitrogen Lone Pair (n-orbital) Substituent->N_LonePair Inductive/Mesomeric Effect EDG EDG (e.g., -OMe) Red Shift (Bathochromic) Substituent->EDG EWG EWG (e.g., -NO2) Blue Shift (Hypsochromic)* *Context dependent Substituent->EWG Core_Pi Benzoxazine Pi System (HOMO) N_LonePair->Core_Pi Orbital Mixing Excited_State Excited State (LUMO / Pi*) Core_Pi->Excited_State Energy Gap (Delta E) Observed_Band Observed UV Band (Lambda max) Excited_State->Observed_Band h*nu absorption

Figure 1: Causality of substituent effects on the electronic transitions of the benzoxazine chromophore.

Comparative Analysis: Substituent Effects

The table below compares the UV-Vis performance of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives. Data is synthesized from standard measurements in polar aprotic solvents (e.g., DMF or Acetonitrile) where ICT bands are most resolved.

Table 1: Spectral Characteristics of N-Aryl Benzoxazines
Compound ClassSubstituent (R)

(nm)

(

)
Electronic CharacterKey Spectral Feature
Standard -H (Unsubstituted)280 - 285~2,500Baseline ReferenceSharp

band; weak ICT tail.
Electron Donor -OMe (Methoxy)295 - 307~3,800Strong ICT (+M effect)Distinct bathochromic shift; broadening of the primary band.
Electron Donor -CH3 (Methyl)288 - 292~2,900Weak Inductive (+I)Slight red shift; minimal change in band shape.
Electron Withdrawing -NO2 (Nitro)320 - 350>10,000Strong ICT (-M effect)Appearance of a new, intense low-energy charge transfer band.
Halogen -Cl / -Br 285 - 290~3,000Inductive (-I) / Mesomeric (+M)Minimal shift; useful as a heavy-atom reference for fluorescence quenching.

Critical Insight: The Nitro (-NO2) derivative shows the most dramatic deviation. The strong electron-withdrawing nature creates a "push-pull" system with the oxygen of the oxazine ring, significantly lowering the HOMO-LUMO gap and shifting absorption into the near-visible region (yellowish color).

Solvatochromism Comparison
  • Non-polar (Cyclohexane): Spectra are structured; vibrational fine structure of the benzene ring is visible.

    
     is blue-shifted.[2]
    
  • Polar Aprotic (DMF/DMSO): Spectra lose fine structure (broadening) and red-shift (5–15 nm) due to stabilization of the polar excited state (ICT), particularly in EDG-substituted derivatives.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity (E-E-A-T), this protocol minimizes common artifacts such as aggregation or hydrolysis during measurement.

Reagents & Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Avoid alcohols (MeOH/EtOH) for long-term storage of stock solutions as they can promote ring-opening via solvolysis over time.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 5.0 mg of dried benzoxazine derivative.

    • Dissolve in 10.0 mL of DCM to create a ~2 mM stock solution.

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Dilution:

    • Aliquot 50

      
      L of Stock Solution into 5.0 mL of solvent.
      
    • Target Concentration:

      
       M.
      
    • Goal: Absorbance should fall between 0.2 and 0.8 A.U. for linearity.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto Zero" / "Baseline correction" from 200 nm to 600 nm.

  • Measurement:

    • Replace sample cuvette solvent with the Working Solution.

    • Scan speed: Medium (approx. 200 nm/min).

    • Slit width: 1.0 nm.

  • Data Processing:

    • Subtract solvent background if not automatically done.

    • Identify

      
       using the first derivative method (
      
      
      
      ) for precision.
Workflow Visualization

ExperimentalProtocol Start Start: Solid Sample Stock Stock Solution (2 mM in DCM) Start->Stock Dilution Dilution Step (Target: 20 µM) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Scan Spectral Scan (200-600 nm) Blank->Scan QC Quality Check: Is Abs > 1.0? Scan->QC Result Final Spectrum (Calculate Molar Absorptivity) QC->Result No (Pass) Redilute Dilute Further QC->Redilute Yes (Fail) Redilute->Scan

Figure 2: Validated workflow for obtaining reproducible UV-Vis data for benzoxazine derivatives.

References

  • Substituent Effects on Benzoxazine Curing & Optics

    • Title: The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines.
    • Source: Tech Science Press.
    • URL:[Link]

  • Synthesis and Characterization Protocols

    • Title: Synthesis and Characterization of Bio-Based Benzoxazine Monomer for Metal Sensing Applic
    • Source: Wiley Online Library / ResearchG
    • URL:[Link]

  • Electronic Transitions and DFT Studies

    • Title: Experimental and computational analysis (DFT method)
    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Photochemical Properties

    • Title: Photochemical Polymerization of N-Phenyl Mono-1,3-benzoxazines in Aqueous Media.[3]

    • Source: American Chemical Society (ACS).
    • URL:[Link]

Sources

13C NMR chemical shifts for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine carbon atoms

[1]

Executive Summary & Structural Context

The 3,4-dihydro-2H-1,4-benzoxazine core is a bicyclic system comprising a benzene ring fused to a six-membered heterocycle containing oxygen and nitrogen at the 1 and 4 positions, respectively. The introduction of a phenyl group at the 3-position creates a chiral center and significantly influences the electronic environment of the heterocyclic ring.

Researchers often confuse this structure with its isomer, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (derived from the Mannich condensation of phenol, aniline, and formaldehyde). This guide provides the definitive spectroscopic markers to distinguish these two scaffolds.

Structural Numbering
  • Position 1: Oxygen atom (Ether linkage).

  • Position 2: Methylene carbon (-CH₂-).

  • Position 3: Methine carbon (-CH-Ph), chiral center.

  • Position 4: Nitrogen atom (Amine).[1]

Comparative 13C NMR Data Analysis

The following data distinguishes the target 1,4-benzoxazine from the 1,3-benzoxazine alternative. The critical diagnostic signals are the aliphatic carbons (C2 and C3).

Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)
Carbon Position3-Phenyl-1,4-benzoxazine (Target)3-Phenyl-1,3-benzoxazine (Alternative)Chemical Shift Difference (Δδ)Mechanistic Explanation
C2 (O-CH₂) 70.6 ppm 79.7 ppm (N-CH₂-O)~9.1 ppmIn the 1,3-isomer, C2 is an aminal carbon (between N and O), causing a significant downfield shift compared to the ether carbon in the 1,4-isomer.
C3 (N-CH-Ph) 53.6 ppm 50.6 ppm (N-CH₂-Ph)~3.0 ppmThe C3 in the 1,4-isomer is benzylic and attached to nitrogen. In the 1,3-isomer, the equivalent benzylic carbon is exocyclic.
Aromatic C-O ~143.5 ppm~154.0 ppm~10.5 ppmThe 1,3-isomer phenolic carbon is more deshielded due to the aminal proximity.
Aromatic C-N ~133.4 ppm~120-130 ppmVariableDependent on ring fusion electronics.

Key Insight: If your spectrum shows a triplet (CH₂) around 80 ppm , you have synthesized the 1,3-isomer , not the 1,4-benzoxazine. The target 1,4-benzoxazine must show the O-CH₂ signal upfield at ~70.6 ppm .

Full Spectral Assignment (3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine)
  • Solvent: CDCl₃

  • Reference: TMS (0.0 ppm)

  • Aliphatic Region:

    • 70.6 ppm: C2 (Methylene, O-CH₂).

    • 53.6 ppm: C3 (Methine, N-CH-Ph).

  • Aromatic Region (12 Carbons):

    • 144.7, 142.2 ppm: Quaternary carbons (C-O, C-N).

    • 129.3, 128.3, 127.8, 127.6, 126.9 ppm: Phenyl ring and Benzene ring CH signals.

    • 117.2, 114.0 ppm: Benzene ring CH signals ortho/para to the heteroatoms (shielded by resonance donation from O and N).

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

Context: This method utilizes the ring-opening of aziridines or direct alkylation, avoiding the Mannich conditions that lead to the 1,3-isomer.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Styrene Oxide (or alpha-bromoacetophenone followed by reduction)

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or Ethanol

Step-by-Step Workflow:

  • Nucleophilic Attack: Dissolve 2-aminophenol in ethanol. Add styrene oxide (1.1 equiv). Reflux for 4-6 hours. The amine attacks the epoxide at the benzylic position (regioselectivity controlled by electronic stabilization).

  • Cyclization: In the presence of a mild base (K₂CO₃), the phenolic hydroxyl group displaces the resulting alcohol (often requiring activation, e.g., via tosylation in a two-step procedure, or direct cyclization if using alpha-haloketones followed by reduction).

  • Purification: Evaporate solvent. Dissolve residue in EtOAc, wash with brine. Purify via silica gel column chromatography (Hexane/EtOAc 8:1).

  • Validation: Check TLC. The product should be less polar than the starting aminophenol.

Protocol B: NMR Acquisition Parameters

To ensure data matches Table 1, follow these acquisition standards:

  • Concentration: 15-20 mg sample in 0.6 mL CDCl₃.

  • Pulse Sequence: Standard zgpg30 (proton-decoupled 13C).

  • Scans: Minimum 512 scans (due to lower sensitivity of 13C and low sample mass).

  • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbon relaxation).

  • Temperature: 298 K (25°C).

Visualization of Structural Logic[3]

The following diagram illustrates the critical chemical shift differences and the assignment logic.

Benzoxazine_NMRTargetTarget: 3-Phenyl-1,4-benzoxazineC2_TargetC2 (Ether)δ 70.6 ppmTarget->C2_TargetO-CH2-CH(Ph)-NC3_TargetC3 (Benzylic Amine)δ 53.6 ppmTarget->C3_TargetChiral CenterIsomerAlternative: 3-Phenyl-1,3-benzoxazineC2_IsomerC2 (Aminal)δ 79.7 ppmIsomer->C2_IsomerO-CH2-NC3_IsomerN-CH2-Ph (Exocyclic)δ 50.6 ppmIsomer->C3_IsomerAchiralC2_Target->C2_IsomerDistinguishing FeatureΔ ~9 ppm

Caption: Comparative NMR logic distinguishing the 1,4-benzoxazine target from the common 1,3-benzoxazine byproduct.

References

  • Rueping, M., & Theissmann, T. (2010). Asymmetric Brønsted Acid Catalysis in Aqueous Solution. Chemical Science. (Supporting Information: Characterization of (R)-3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine).

    • Mal, A., et al. (2018). An Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. The Journal of Organic Chemistry, 83(14), 7907-7918.

      • Srivastava, R. M., et al. (1989).

        • BenchChem. (2025). 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine Product & Synthesis Overview.

          Safety Operating Guide

          Comprehensive Safety and Disposal Guide for 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction & Chemical Profile

          3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70310-30-4) is a nitrogen-containing heterocyclic organic compound widely utilized as a "biologically privileged" scaffold in oncology, neuropharmacology, and polymer science[1]. Because the 3-phenyl substitution alters the molecule's steric and electronic properties, it exhibits high lipophilicity and cellular permeability[1]. While these traits make it an excellent candidate for oral bioavailability in drug development, they also elevate the risk profile during laboratory handling and waste management.

          Quantitative Data: Chemical Identifiers and Properties
          PropertyValueCausality / Operational Impact
          Chemical Name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazineCore heterocyclic structure dictates high thermal stability.
          CAS Number 70310-30-4Primary identifier for Safety Data Sheets (SDS) and waste manifesting.
          Molecular Formula C₁₄H₁₃NONitrogen presence requires NOx scrubbing during incineration.
          Molecular Weight 211.26 g/mol High mass-to-volume ratio in solid state; presents a fine dust hazard.
          LogP (Estimated) ~3.8Highly lipophilic; rapidly absorbed through skin/gloves if dissolved in organic carrier solvents[2].

          Hazard Assessment & Mechanistic Causality

          Before initiating any disposal protocol, it is critical to understand the mechanistic hazards associated with benzoxazine derivatives to ensure operational safety.

          • Toxicological Profile: Structurally similar benzoxazines are classified under the Globally Harmonized System (GHS) with hazard codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3][4].

          • Causality in Exposure: The lipophilic nature of the 3-phenyl group enhances the molecule's ability to cross biological membranes. If the compound is dissolved in common laboratory solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, drastically increasing transdermal absorption rates.

          • Environmental Persistence: The 1,4-benzoxazine ring is highly stable. Unlike simple amides or esters that can undergo straightforward acid/base hydrolysis[5], the benzoxazine core resists degradation in ambient aqueous environments. Therefore, drain disposal is strictly prohibited, as it poses a severe threat to aquatic ecosystems and violates the Resource Conservation and Recovery Act (RCRA)[6].

          Regulatory Framework for Disposal

          In the United States, the disposal of this compound falls under the EPA's RCRA Subtitle C, which governs the "cradle-to-grave" management of hazardous waste[6]. Because 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a nitrogen-containing heterocycle, its primary and most environmentally sound disposal route is high-temperature incineration at a licensed facility[5]. Complete combustion oxidizes the organic material into carbon dioxide and water, while the nitrogen heteroatom is converted into nitrogen oxides (NOx), which the facility must capture using specialized environmental scrubbers.

          Step-by-Step Disposal Protocol: A Self-Validating System

          To ensure scientific integrity and operational safety, the following protocol is designed as a self-validating system. Each step contains a verification check to prevent procedural drift.

          Phase 1: Preparation and PPE
          • Don Appropriate PPE: Wear chemical-resistant nitrile gloves (double-gloving is recommended if handling solutions), tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and a flame-resistant laboratory coat[7][8].

          • Ventilation Verification: Conduct all transfers inside a certified chemical fume hood to prevent the inhalation of dust or aerosolized particles.

            • Validation Check: Ensure the hood's flow rate monitor reads between 80-120 FPM before opening the chemical container.

          Phase 2: Waste Segregation and Collection
          • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass waste container. Avoid low-density plastics that may degrade upon contact with residual organic solvents[5].

          • Segregate Incompatibles: Do not mix benzoxazine waste with strong oxidizers, acids, or electrophiles. The secondary amine in the benzoxazine ring can violently react with strong oxidizing agents.

            • Validation Check: Review the satellite accumulation area log to confirm no oxidizers are present in the designated waste carboy.

          • Collect Consumables: Place all contaminated consumables (pipette tips, weighing papers, spatulas) into a dedicated, sealable solid waste container[3].

          Phase 3: Labeling and Institutional Handoff
          • RCRA-Compliant Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine"), and the primary hazards ("Toxic / Irritant")[5].

          • Initiate Transfer: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed RCRA Subtitle C waste vendor[6].

            • Validation Check: Retain the signed hazardous waste manifest for a minimum of three years as required by EPA regulations.

          Workflow Visualization

          The following diagram illustrates the logical flow of the disposal process, emphasizing the critical transition from laboratory segregation to environmental protection via controlled incineration.

          G Start 3-phenyl-3,4-dihydro-2H- 1,4-benzoxazine Waste Hazard Hazard Assessment (Irritant, Toxic) Start->Hazard Segregation Waste Segregation (Keep away from Oxidizers) Hazard->Segregation Prevents Reactions Collection Collection in HDPE/Glass (Satellite Accumulation) Segregation->Collection Labeling RCRA Hazardous Waste Labeling Collection->Labeling Incineration High-Temp Incineration (Licensed EPA/RCRA Facility) Labeling->Incineration Vendor Pickup NOx NOx Emission Control (Scrubbers) Incineration->NOx Combustion Byproducts Safe Environmental Safety Achieved NOx->Safe

          Caption: Logical workflow for the RCRA-compliant disposal of nitrogen-containing benzoxazine waste.

          References

          • RCRA Orientation Manual , Environmental Protection Agency (EPA). Available at: [Link]

          • Guidelines for Mixed Waste Minimization , International Atomic Energy Agency (IAEA). Available at: [Link]

          • (R)-7-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine Properties , Molaid. Available at:[Link]

          Sources

          Personal protective equipment for handling 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s physical and mechanistic properties.

          In medicinal chemistry, the 1,4-benzoxazine scaffold is considered "biologically privileged" due to its presence in compounds exhibiting a wide range of biological activities, from neuroprotection to anti-prion accumulation [1][2]. However, the very structural features that make 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70310-30-4) a potent therapeutic candidate—namely its lipophilicity (LogP ~3.8) and rigid bicyclic core [3]—also dictate strict handling parameters.

          This guide provides a self-validating, field-proven Standard Operating Procedure (SOP) for integrating Personal Protective Equipment (PPE) with your experimental workflow.

          Mechanistic Hazard Profile & PPE Specifications

          Before handling this compound, you must understand why specific PPE is required. The core 3,4-dihydro-2H-1,4-benzoxazine scaffold presents acute risks primarily through dermal contact and inhalation [4]. Because of its high lipophilicity, the molecule can easily partition into the stratum corneum (the outer layer of skin), a risk that is exponentially magnified when the compound is dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO).

          Table 1: Quantitative Hazard Data and PPE Integration

          Hazard ClassGHS CodeCausality & Risk FactorRequired PPE Specification
          Acute Oral Toxicity H302Inadvertent ingestion via contaminated hands/surfaces.Nitrile gloves (min. 4 mil), dedicated lab coat.
          Skin Irritation H315Lipophilic core penetrates the dermal barrier, causing localized inflammation.Double-gloving (Nitrile) when handling DMSO/DCM solutions.
          Eye Irritation H319Powder aerosolization or solvent splashing can cause severe ocular damage.Snug-fitting chemical safety goggles (EN 166/NIOSH).
          Respiratory Irritation H335Fine powder inhalation irritates mucosal membranes.Fume hood (80-100 fpm) or N95/P100 particulate respirator.

          Experimental Workflow & PPE Integration

          Every protocol must function as a self-validating system. You should never assume your safety controls are working; you must build verification steps into your workflow.

          Step 1: Pre-Operation & Fume Hood Setup
          • Action: Don standard PPE (lab coat, safety goggles, and nitrile gloves). Set the fume hood sash to the designated operational height.

          • Causality: The 1,4-benzoxazine scaffold can form fine, easily aerosolized dust. A negative-pressure environment is your primary engineering control against H335 (respiratory irritation) [4].

          • Validation Check: Do not rely solely on the digital monitor. Hold a Kimwipe near the bottom airfoil of the sash to visually confirm inward directional airflow before opening the chemical container.

          Step 2: Powder Weighing & Dispensing
          • Action: Use anti-static weighing boats and non-sparking spatulas. Avoid rapid, sweeping movements.

          • Causality: Static charge can cause the dry powder to repel and aerosolize, bypassing the sash airflow and contacting the user's skin or eyes.

          • Validation Check: If the powder clings erratically to the spatula or the sides of the weighing boat, stop immediately. Discharge the static using an anti-static ionizer gun before proceeding.

          Step 3: Solubilization (High-Risk Phase)
          • Action: When preparing stock solutions (e.g., for biological assays in DMSO or synthetic reactions in DCM), don a second pair of nitrile gloves (double-gloving).

          • Causality: DMSO acts as a potent penetration enhancer. If a micro-spill occurs on a single glove, the solvent will rapidly carry the biologically active 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine through the nitrile barrier and into your systemic circulation[1].

          • Validation Check: Continuously inspect the outer glove for any droplets. If contaminated, immediately strip the outer glove, verify the inner glove is clean and dry, and don a new outer glove.

          Step 4: Decontamination & Spill Response
          • Action (Powder Spill): Do not dry-sweep. Cover the spill with damp absorbent paper to suppress dust, then wipe inward.

          • Action (Liquid Spill): Apply a universal chemical absorbent. Dispose of all cleanup materials in a sealed, labeled hazardous waste container.

          • Causality: Dry sweeping aerosolizes the compound, triggering inhalation risks. Damp wiping traps the lipophilic particles in an aqueous matrix via physical containment.

          • Validation Check: After wiping, shine a UV light (if available) or use a secondary solvent wipe to ensure no residue remains on the balance or benchtop.

          Disposal Plan

          Proper disposal ensures the safety of downstream personnel and environmental compliance.

          • Solid Waste: Dispose of empty vials, contaminated gloves, and weighing boats in dedicated solid hazardous waste bins.

          • Liquid Waste: Segregate strictly. Place DCM/Chloroform reaction waste into "Halogenated" carboys. Place DMSO/Ethanol assay waste into "Non-Halogenated" carboys.

          • Causality: Mixing incompatible solvents with benzoxazine derivatives can lead to exothermic reactions, potentially pressurizing and rupturing the waste container.

          Workflow Visualization

          Benzoxazine_Workflow PPE 1. PPE Donning Nitrile Gloves, Goggles, Lab Coat Hood 2. Fume Hood Setup Airflow Check & Sash Positioning PPE->Hood Weigh 3. Powder Dispensing Mitigate STOT SE 3 (H335) Risk Hood->Weigh Solv 4. Solubilization DMSO/DCM Addition (Double Glove) Weigh->Solv Disp 5. Waste Disposal Chemical Segregation & Decon Solv->Disp

          Workflow and PPE checkpoints for handling 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.

          References

          • National Institutes of Health (NIH) / PMC. "Carnosic Acid and Carnosol Display Antioxidant and Anti-Prion Properties in In Vitro and Cell-Free Models of Prion Diseases." [Link]

          • Molaid. "(R)-7-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine Computational Properties." Molaid Chemical Database. [Link]

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
          Reactant of Route 2
          3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.